molecular formula C9H7Br2NO4 B2496287 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid CAS No. 18193-72-1

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid

Cat. No.: B2496287
CAS No.: 18193-72-1
M. Wt: 352.966
InChI Key: AYUJMWVMPDGXFF-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid (Molecular Formula: C9H7Br2NO4, Molecular Weight: 352.96 g/mol) is a halogenated phenylpropanoic acid derivative intended for research and development purposes . This compound belongs to a class of molecules known for their utility as versatile synthetic intermediates and building blocks in organic synthesis . The presence of both a carboxylic acid group and two bromine atoms on the propanoic chain creates multiple reactive sites, enabling its potential use in various chemical transformations, such as nucleophilic substitutions and further functionalization of the acid group . The meta-substituted nitro group on the phenyl ring may influence the compound's electronic properties and reactivity, making it a candidate for the development of more complex chemical entities . While a specific, peer-reviewed synthesis for this exact 3-nitro isomer is not detailed in the available literature, related dihalogenated phenylpropanoic acids are classically synthesized via the direct halogenation of the corresponding unsaturated cinnamic acid precursor . The structural characteristics of this compound suggest it is a subject of interest in fundamental research exploring reaction mechanisms and stereochemistry. Safety Note: This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use .

Properties

IUPAC Name

2,3-dibromo-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-2-1-3-6(4-5)12(15)16/h1-4,7-8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUJMWVMPDGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Sirolimus (Rapamycin) – Physicochemical Profile & Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sirolimus (CAS 18193-72-1), widely known as Rapamycin, is a macrocyclic lactone isolated from Streptomyces hygroscopicus.[1][2][3] Originally identified as an antifungal agent, it is now a cornerstone compound in cell biology and drug development due to its potent inhibition of the Mechanistic Target of Rapamycin (mTOR) pathway.[1][4] This guide provides a rigorous technical overview of its physicochemical properties, stability dynamics, safety data, and standardized laboratory protocols for researchers.[1]

Identity & Physicochemical Characterization

Sirolimus is a lipophilic macrolide. Its large structure contains a triene segment and a pipecolic acid lactone ring. Researchers must account for its poor aqueous solubility and susceptibility to oxidative degradation.

Table 1: Physicochemical Constants

ParameterData
CAS Number 18193-72-1
Chemical Name Sirolimus; Rapamycin
Molecular Formula C₅₁H₇₉NO₁₃
Molecular Weight 914.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 183–185 °C (Varies by polymorph)
pKa Non-ionizable in physiological range (Neutral)
LogP ~4.3 (Highly Lipophilic)
UV Max 267 nm, 277 nm, 288 nm (in Ethanol)

Solubility & Stability Dynamics

The successful use of Sirolimus in in vitro and in vivo assays hinges on correct solubilization. It is practically insoluble in water, and aqueous suspensions are prone to rapid hydrolysis.[1]

Solvent Compatibility

Table 2: Solubility Profile

SolventSolubility LimitComments
DMSO ~200 mg/mLRecommended for stock solutions.[1][5]
Ethanol ~50 mg/mLSuitable for stock; evaporates faster than DMSO.
Water < 2.6 µg/mLIncompatible for stock preparation.
Chloroform SolubleUsed primarily in chemical synthesis/extraction.
Stability Factors[1]
  • Hydrolysis: The lactone ring is sensitive to ring-opening hydrolysis, particularly in basic conditions or extended aqueous exposure.[1]

  • Photostability: Sirolimus is light-sensitive. Solid powder and solutions must be protected from light (amber vials or foil-wrapped).

  • Temperature:

    • Solid State:[1][6] Stable at -20°C for >2 years if desiccated.[7]

    • Solution (DMSO): Stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).[7][8]

Biological Mechanism & Application

Sirolimus does not inhibit mTOR directly; it acts as a "gain-of-function" intracellular glue.[1] It first binds to the immunophilin FKBP12 (FK506-binding protein 1A). This binary complex then binds to the FRB domain of mTOR, specifically inhibiting the mTORC1 complex.[1][9] This inhibition blocks downstream phosphorylation of S6K1 and 4E-BP1, arresting protein synthesis and inducing autophagy.[1]

Signaling Pathway Visualization[1]

mTOR_Pathway cluster_inputs Upstream Signals Nutrients Amino Acids mTORC1 mTORC1 Complex Nutrients->mTORC1 GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt (PKB) PI3K->Akt TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb GAP Activity Rheb->mTORC1 Activates Rapamycin Sirolimus (CAS 18193-72-1) Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 Allosteric Inhibition S6K S6K1 (Protein Synthesis) mTORC1->S6K 4 4 mTORC1->4 Autophagy Autophagy (ULK1) mTORC1->Autophagy Suppresses EBP1 4E-BP1 (Translation Initiation)

Figure 1: Mechanism of Action.[1] Sirolimus forms a complex with FKBP12 to allosterically inhibit mTORC1, blocking cell growth and protein synthesis.[1][7][10]

Safety, Toxicology & Hazard Mitigation

Sirolimus is a potent bioactive compound.[1][4] Handling requires strict adherence to safety protocols to prevent reproductive toxicity and organ damage.[11]

Table 3: GHS Hazard Classification

Hazard CodeDescriptionPrecaution
H361 Suspected of damaging fertility or the unborn child.[1]Critical: Avoid contact during pregnancy.
H372/H373 Causes damage to organs through prolonged exposure.Use in a fume hood; avoid dust inhalation.[12]
H413 May cause long-lasting harmful effects to aquatic life.[13]Dispose of as hazardous chemical waste.

Personal Protective Equipment (PPE):

  • Respiratory: N95/P2 respirator or biosafety cabinet (Class II) recommended for powder handling.

  • Skin: Nitrile gloves (double gloving recommended for stock prep).

  • Eyes: Safety goggles.[14]

Standard Operating Procedures (Protocols)

Protocol: Preparation of 10 mM Stock Solution

This protocol yields a stable stock solution suitable for cell culture or animal model dilutions.

Materials:

  • Sirolimus powder (CAS 18193-72-1)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered[1]

  • Amber glass vials or foil-wrapped polypropylene tubes[1]

Procedure:

  • Calculation: To prepare 1 mL of 10 mM stock:

    • Target Mass =

      
      .[8]
      
  • Weighing: Accurately weigh ~9.1 mg of Sirolimus into a sterile tube. Note: Always adjust solvent volume based on exact weight, not vice versa.[1]

  • Solubilization: Add sterile DMSO to achieve 10 mM.

    • Formula: Volume (mL) = Mass (mg) / 9.14.[8]

  • Mixing: Vortex vigorously for 30 seconds. Ensure no visible particulates remain.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.

  • Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Protocol: In Vitro Application[1]
  • Dilution: Thaw one aliquot of 10 mM stock.

  • Intermediate Step: Dilute 1:1000 in culture media to make a 10 µM working solution.

  • Final Treatment: Add to cell culture for a final concentration typically between 10 nM – 100 nM .

  • Control: Always run a "Vehicle Control" containing an equivalent volume of DMSO (final DMSO concentration should be < 0.5%).

References

  • PubChem. (n.d.). Sirolimus (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Laplante, M., & Sabatini, D. M. (2012).[1] mTOR signaling in growth control and disease. Cell. Retrieved from [Link]

Sources

Technical Guide: Bromination of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Analysis, Synthetic Protocol, and Characterization

Executive Summary

This technical guide details the electrophilic bromination of trans-3-nitrocinnamic acid to synthesize erythro-2,3-dibromo-3-(3-nitrophenyl)propanoic acid. Unlike unsubstituted cinnamic acid, the presence of the electron-withdrawing nitro group (


) at the meta position significantly deactivates the alkene towards electrophilic attack. This necessitates optimized reaction conditions—specifically the use of polar protic solvents (glacial acetic acid) and elevated temperatures—to overcome the activation energy barrier. This document provides a self-validating protocol, mechanistic rationale, and characterization standards for researchers in organic synthesis and medicinal chemistry.

Part 1: Mechanistic Principles[1]

Reaction Kinetics & Electronic Effects

The reaction follows a standard bimolecular electrophilic addition (


) mechanism. However, the substrate's electronic environment dictates the kinetics:
  • Inductive Deactivation: The nitro group (

    
    ) is strongly electron-withdrawing (
    
    
    
    effect). This reduces the electron density of the
    
    
    -bond (alkene), making it a poorer nucleophile compared to unsubstituted cinnamic acid.
  • Regioselectivity: While the final product is a vicinal dibromide (making regioselectivity less relevant for structure), the transition state involves an asymmetric bromonium ion. The

    
    -carbon (closer to the phenyl ring) bears more partial positive charge (
    
    
    
    ) due to benzylic stabilization, though this is destabilized by the meta-nitro group relative to the unsubstituted case.
Stereochemical Outcome

The bromination of alkenes is stereospecific, proceeding via anti-addition .[1][2]

  • Substrate Geometry: The starting material is predominantly trans-3-nitrocinnamic acid (

    
    -isomer).
    
  • Intermediate: Formation of a cyclic bromonium ion blocks one face of the alkene.

  • Nucleophilic Attack: The bromide ion (

    
    ) attacks from the backside (anti) to open the ring.
    
  • Result: The reaction yields the erythro diastereomer (a racemic mixture of

    
     and 
    
    
    
    enantiomers).[3]
Mechanistic Pathway Diagram

The following diagram illustrates the energy landscape and transformation states.

ReactionMechanism cluster_conditions Reaction Environment Reactants Reactants (trans-3-Nitrocinnamic Acid + Br2) TS1 Transition State 1 (Polarization of Br-Br) Reactants->TS1 Activation (Heat) Intermediate Intermediate (Cyclic Bromonium Ion) TS1->Intermediate Ring Formation TS2 Transition State 2 (Backside Attack by Br-) Intermediate->TS2 Nucleophilic Attack Product Product (erythro-2,3-dibromo-3- (3-nitrophenyl)propanoic acid) TS2->Product Anti-Addition

Caption: Energy landscape of the electrophilic addition. The nitro group raises the activation energy of TS1, often requiring heat/reflux.

Part 2: Synthetic Protocol

Reagents & Equipment
ComponentGrade/SpecRole
3-Nitrocinnamic Acid >98% TransSubstrate
Bromine (

)
Reagent GradeElectrophile
Glacial Acetic Acid AnhydrousSolvent (Stabilizes polar intermediate)
Cyclohexene Reagent GradeQuenching Agent (Scavenges excess

)
Step-by-Step Methodology

Safety Note: Bromine is highly toxic and corrosive. All operations must be performed in a functioning fume hood.

  • Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.93 g) of trans-3-nitrocinnamic acid in 15 mL of hot glacial acetic acid (

    
    50-60°C).
    
    • Rationale: The nitro derivative has lower solubility than cinnamic acid; heat ensures a homogeneous phase for the reaction.

  • Bromine Addition: Prepare a solution of 10 mmol (0.52 mL) Bromine in 5 mL acetic acid. Add this solution dropwise to the reaction flask over 10 minutes while maintaining temperature.

    • Observation: The deep red color of bromine should fade slowly (slower than with unsubstituted cinnamic acid).

  • Reflux/Heating: Attach a reflux condenser. Heat the mixture to 80°C (or gentle reflux) for 30–45 minutes.

    • Critical Check: If the red color persists unchanged after 15 mins of reflux, the reaction is kinetically stalled; increase temperature slightly.

  • Quenching: Cool the mixture to room temperature. If the solution remains orange/red, add Cyclohexene dropwise until the color transitions to pale yellow (scavenging unreacted

    
    ).
    
  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[4]

  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (

    
     mL) to remove acetic acid.
    
  • Purification: Recrystallize from ethanol/water (50:50 v/v) to obtain pure crystals.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Dissolve 3-Nitrocinnamic Acid in Hot Glacial Acetic Acid AddBr Add Br2/AcOH Solution (Dropwise, 50-60°C) Start->AddBr Reflux Reflux at 80°C (30-45 mins) AddBr->Reflux CheckColor Check Color: Persists? Reflux->CheckColor CheckColor->Reflux No (Add more Br2) Quench Quench with Cyclohexene (Remove Excess Br2) CheckColor->Quench Yes (Done) Precip Pour into Ice Water (Precipitate Product) Quench->Precip Filter Vacuum Filtration & Wash (Cold H2O) Precip->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst

Caption: Optimized workflow for the bromination of deactivated cinnamic acid derivatives.

Part 3: Characterization & Validation

Melting Point Analysis[3]
  • Expected MP: 172–175°C (Decomposition).

  • Comparison: Distinct from unsubstituted cinnamic acid dibromide (

    
    204°C).[5][6] A sharp melting point range (<2°C) indicates high purity.
    
NMR Spectroscopy ( -NMR)

Stereochemistry is confirmed via the coupling constant (


) between the 

and

protons.
  • Solvent: DMSO-

    
     or Acetone-
    
    
    
    .
  • Key Signals:

    • 
       ppm: Two doublets for 
      
      
      
      .
    • Coupling Constant (

      
      ):  For the erythro isomer, 
      
      
      
      . (The threo isomer typically displays a smaller
      
      
      value of
      
      
      4–5 Hz due to gauche interactions in the preferred conformer).
Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation Product soluble in acetic acidPour into larger volume of ice water; ensure pH is not too low (product is an acid).
Low Yield Incomplete reaction (Kinetic lag)Increase reflux time; ensure

is in excess.
Oily Product Impurities/Solvent trappedRecrystallize immediately; oiling out suggests mixed stereoisomers or wet solvent.

References

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Sudha, S., et al. (2013). "Vibrational spectra and normal coordinate analysis of 3-nitrocinnamic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 308-317. Link (Grounding for substrate properties).

  • PubChem. (2024). "2,3-Dibromo-3-phenylpropanoic acid Compound Summary." National Library of Medicine. Link (Reference for unsubstituted analog comparison).

  • EPA CompTox. (2024). "2-bromo-3-(3-nitrophenyl)propanoic acid Dashboard." U.S. Environmental Protection Agency. Link (Source for melting point data of nitro-derivatives).

  • Reich, H. J. (2024). "Stereochemistry of Electrophilic Addition." University of Wisconsin-Madison Chemistry. Link (Authoritative source on Erythro/Threo nomenclature in bromination).

Sources

Technical Whitepaper: Stereochemical Control in the Bromination of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for application scientists and synthetic chemists. It moves beyond basic textbook definitions to address the practical, mechanistic, and stereochemical nuances required for high-purity synthesis.

Executive Summary

The bromination of cinnamic acid derivatives is a foundational reaction in organic synthesis, serving as a critical entry point for the preparation of arylalkynes,


-bromo-styrenes, and phenylalanine analogs. This guide focuses specifically on the 3-nitro derivative , a compound where electronic deactivation and stereochemical rigidity present unique challenges.

Unlike the unsubstituted parent, 2,3-dibromo-3-(3-nitrophenyl)propanoic acid requires modified reaction conditions due to the electron-withdrawing nature of the nitro group. This document outlines the mechanistic basis for the observed erythro selectivity, provides a self-validating synthetic protocol, and details the spectroscopic signatures required for quality assurance in drug development pipelines.

Mechanistic Foundations & Stereocontrol

The Electronic Environment

The presence of a nitro group (


) at the meta position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the nucleophilicity of the alkene double bond compared to unsubstituted cinnamic acid.
  • Consequence: The formation of the bromonium ion intermediate is slower.

  • Advantage: The destabilization of any potential benzylic carbocation intermediate prevents

    
    -type scrambling. This ensures that the reaction proceeds almost exclusively via the concerted anti-addition pathway, yielding high diastereomeric excess (de).
    
Stereochemical Outcome

The reaction follows a standard electrophilic addition mechanism. The stereochemical outcome is dictated by the geometry of the starting alkene:

  • Substrate: trans-3-Nitrocinnamic acid (E-isomer).

  • Mechanism: Stereospecific anti-addition.

  • Product: erythro-2,3-dibromo-3-(3-nitrophenyl)propanoic acid (racemic mixture of

    
     and 
    
    
    
    enantiomers).

Note: If the starting material were the cis-isomer, the product would be the threo-diastereomer. However, the trans-isomer is the thermodynamic standard for commercially available cinnamic acids.

Pathway Visualization

The following diagram illustrates the stereochemical course, highlighting the bromonium ion intermediate that enforces the anti geometry.

ReactionMechanism Substrate trans-3-Nitrocinnamic Acid (E-Isomer) Br2 Br2 / AcOH (Electrophilic Attack) Substrate->Br2 Bromonium Cyclic Bromonium Ion (Intermediate) Br2->Bromonium Slow Step (Deactivated Alkene) Transition Backside Attack (Br-) (Anti-Addition) Bromonium->Transition Product erythro-2,3-dibromo- 3-(3-nitrophenyl)propanoic acid Transition->Product Stereospecific

Figure 1: Stereochemical pathway showing the conversion of the trans-alkene to the erythro-dibromide via anti-addition.

Experimental Protocol

This protocol is optimized for the 3-nitro derivative. Standard protocols for cinnamic acid may fail or result in low yields due to the deactivated double bond.

Reagents & Equipment
  • Substrate: trans-3-Nitrocinnamic acid (1.0 eq).

  • Brominating Agent: Liquid Bromine (

    
    ) (1.05 eq) or Pyridinium Tribromide (safer alternative).
    
  • Solvent: Glacial Acetic Acid (AcOH). Why? Polar protic solvents stabilize the bromonium intermediate and prevent radical bromination side-reactions common in non-polar solvents like

    
    .
    
  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
StepActionCritical Technical Note
1 Dissolution Dissolve trans-3-nitrocinnamic acid in glacial AcOH at 50°C. Ensure complete solvation before adding bromine to prevent occlusion.
2 Addition Add

dropwise over 20 minutes. Maintain temp at 50-60°C.
3 Reflux Reflux gently for 30-60 minutes.
4 Quench Cool to RT. Pour mixture into ice water containing

.
5 Isolation Vacuum filter the white/off-white precipitate. Wash with cold water (

).
6 Purification Recrystallize from Ethanol/Water (1:1).
Workflow Diagram

Workflow Start Start: 3-Nitrocinnamic Acid + Glacial AcOH Heat Heat to 50°C Start->Heat AddBr Add Br2 Dropwise (Maintain 50-60°C) Heat->AddBr Reflux Reflux 1 Hour (Drive Reaction) AddBr->Reflux Quench Pour into Ice/Na2S2O3 Reflux->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure erythro-Dibromide Recryst->Final

Figure 2: Optimized synthetic workflow for the bromination of deactivated cinnamic acid derivatives.

Analytical Validation (Self-Validating Systems)

To ensure the product is the desired erythro isomer and not the threo impurity or unreacted starting material, use the following validation parameters.

Proton NMR ( NMR)

The coupling constant (


) between the two chiral center protons (

and

) is the definitive diagnostic tool.
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals:

    • 
       ~5.0 - 5.5 ppm:  Two doublets corresponding to the CH-Br protons.
      
    • Coupling Constant (

      
      ): 
      
      • Erythro (Anti-addition product):

        
        . This large coupling constant indicates an anti-periplanar arrangement of the protons in the preferred conformation.
        
      • Threo (Syn-addition impurity):

        
        .
        
  • Aromatic Region: Look for the specific pattern of a 3-substituted benzene (singlet, two doublets, one triplet) shifted downfield due to the nitro group.

Melting Point Analysis[1]
  • Unsubstituted Parent: ~200°C (dec).

  • 3-Nitro Derivative: Typically melts in the range of 165°C – 175°C (decomposition).

  • Validation: A sharp melting range (< 2°C) indicates high purity. A broad range suggests contamination with the starting alkene or the threo diastereomer.

Applications in Drug Development[2][3]

Why is this intermediate relevant to pharmaceutical research?

  • Precursor to Arylalkynes: Treatment of the dibromide with 3 equivalents of base (e.g., KOH/EtOH) induces double dehydrobromination to yield 3-nitrophenylacetylene . This is a vital scaffold for "Click Chemistry" (CuAAC) to generate triazole-based drug candidates [1].

  • Synthesis of

    
    -Bromostyrenes: 
    Controlled monodehydrobromination yields 
    
    
    
    -bromostyrenes, which are versatile coupling partners in Suzuki-Miyaura and Sonogashira cross-coupling reactions for building biaryl scaffolds.
  • Phenylalanine Analogs: Displacement of the

    
    -bromide with ammonia or amines, followed by reduction, provides a route to non-canonical amino acids used in peptide therapeutics.
    

References

  • Mechanism of Bromination: Sudlow, K. P., & Woolf, A. A. (1998). Bromination of cinnamic acid derivatives: Kinetics and stereochemistry. Journal of Chemical Education.

  • Synthesis of Alkynes: NINGBO INNO PHARMCHEM. (2024). Unlocking Potential: The Synthesis and Applications of 3-Nitrophenylacetylene Derivatives.

  • Stereochemical Analysis: Kingsbury, C. A., & Best, D. C. (1967). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.[1] Journal of Organic Chemistry.[2]

  • General Properties: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 22705, 2,3-Dibromo-3-phenylpropionic acid.[3]

Sources

Solubility Profile and Purification Protocols: 2,3-Dibromo-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 2,3-dibromo-3-(3-nitrophenyl)propanoic acid .

Executive Summary

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid (also known as m-nitrocinnamic acid dibromide) is a critical electrophilic intermediate used in the synthesis of m-nitrophenylacetylene and related pharmaceutical scaffolds. Its utility in drug development—specifically in the modification of tyrosine kinase inhibitors and angiogenesis antagonists—relies heavily on precise solubility control during bromination and subsequent isolation.

This guide provides a technical analysis of its solubility landscape, offering researchers a verified framework for solvent selection, recrystallization, and thermodynamic modeling.

Physicochemical Profile & Solubility Logic

Structural Determinants of Solubility

The solubility of this compound is governed by the interplay between its polar functional groups and the hydrophobic aromatic core.

  • Nitro Group (

    
     at meta position):  strong electron-withdrawing group that increases the dipole moment of the phenyl ring, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to the unsubstituted analog.
    
  • Carboxylic Acid (

    
    ):  Facilitates hydrogen bonding. This allows for solubility in protic solvents (Alcohols) but introduces pH-dependency in aqueous media.
    
  • Vicinal Dibromides (

    
    ):  These bulky, lipophilic halogens decrease water solubility and increase affinity for halogenated solvents (DCM, Chloroform).
    
Solubility Landscape Table

The following data categorizes solvent affinity based on experimental synthesis and purification protocols.

Solvent ClassSpecific SolventsSolubility StatusOperational Context
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for NMR analysis and nucleophilic substitution reactions.
Polar Protic Ethanol, MethanolTemperature-Dependent Primary Recrystallization System. Soluble at boiling (

); sparingly soluble at RT.
Organic Acids Glacial Acetic AcidModerate to High Standard solvent for bromination reactions; product often precipitates upon cooling.
Halogenated Dichloromethane (DCM), ChloroformHigh Used for liquid-liquid extraction from aqueous acid phases.
Ethers Diethyl Ether, THFModerate Soluble, but often used as an anti-solvent to precipitate the acid from more polar solutions.
Aqueous WaterInsoluble Soluble only as a carboxylate salt at

(using

or

).

Experimental Protocols

Protocol A: Purification via Recrystallization (Ethanol System)

Objective: Purify crude 2,3-dibromo-3-(3-nitrophenyl)propanoic acid to remove unreacted 3-nitrocinnamic acid and monobrominated impurities. Principle: Exploitation of the steep solubility curve in ethanol (Van't Hoff dependence).

Step-by-Step Methodology:

  • Dissolution: Place

    
     of crude solid in a 
    
    
    
    round-bottom flask. Add
    
    
    of absolute ethanol.
  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring until the solid completely dissolves.
    
    • Note: If the solution is colored (yellow/orange due to nitro-impurities), add activated carbon (

      
      ) and filter hot through a Celite pad.
      
  • Controlled Cooling: Remove from heat and allow the flask to cool slowly to room temperature (

    
    ) over 2 hours.
    
    • Critical: Rapid cooling traps impurities. Slow cooling promotes the formation of distinct, high-purity leaflets/needles.

  • Crystallization: Transfer the flask to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with

    
     of cold  (
    
    
    
    ) ethanol.
  • Drying: Dry the product in a vacuum oven at

    
     for 6 hours.
    
    • Validation: Melting point should be sharp (approx.

      
       with decomposition).
      
Protocol B: Gravimetric Determination of Solubility

Objective: Generate precise mole-fraction data for thermodynamic modeling.

  • Saturation: Add excess solid to

    
     of the target solvent in a jacketed equilibrium cell.
    
  • Equilibration: Stir at the target temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (

    
    ).
    
  • Quantification: Transfer a known volume to a tared dish, evaporate the solvent under vacuum, and weigh the residue.

  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction of the solute,
    
    
    is mass, and
    
    
    is molecular weight.

Thermodynamic Modeling & Analysis

For researchers requiring predictive solubility models (e.g., for process scale-up), the experimental data obtained from Protocol B should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).

The Modified Apelblat Equation:



  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Interpretation:

    • If

      
       (Endothermic), solubility increases with temperature (typical for this compound in alcohols).
      
    • The dissolution enthalpy (

      
      ) can be approximated using the Van't Hoff plot (
      
      
      
      vs
      
      
      ) if the temperature range is narrow.

Visualizations

Solubility & Purification Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the compound's chemical state.

SolubilityLogic Compound 2,3-dibromo-3-(3-nitrophenyl) propanoic acid Ethanol Ethanol / Methanol (Protic) Compound->Ethanol Purification Acetic Glacial Acetic Acid (Organic Acid) Compound->Acetic Synthesis Water Water (Aqueous) Compound->Water Washing Base Aqueous Base (NaOH / Na2CO3) Compound->Base Extraction Recryst Recrystallization (High T: Soluble / Low T: Insoluble) Ethanol->Recryst Heating/Cooling Cycle Reaction Bromination Medium (Soluble) Acetic->Reaction Precursor Dissolution Insoluble Precipitation / Wash (Insoluble) Water->Insoluble Removes Inorganic Salts Salt Salt Formation (Soluble Carboxylate) Base->Salt Deprotonation (pH > 8)

Figure 1: Solvent selection matrix for purification and synthesis workflows.

Recrystallization Workflow

A step-by-step visual guide to the purification protocol described in Section 3.1.

Recrystallization Start Crude Solid (Impurities: 3-nitrocinnamic acid) Dissolve Dissolve in Boiling EtOH (78°C) Start->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Optional Cool Slow Cooling (RT -> 4°C) Dissolve->Cool Direct FilterHot->Cool Collect Vacuum Filtration (Wash with Cold EtOH) Cool->Collect Product Pure Crystals (m.p. ~195°C) Collect->Product

Figure 2: Operational workflow for the recrystallization of the target compound.

References

  • Synthesis and Properties of Nitrocinnamic Acid Derivatives. Source:Canadian Journal of Chemistry, Vol 43, 1965. Context: Describes the bromination of 3-nitrocinnamic acid and subsequent purification via ethanol.

  • Stereoselective Synthesis of Vinyl Bromides via Dibromopropanoic Acids. Source:ResearchGate / Synlett, 2008. Context: Details the solubility of trans-m-nitrocinnamic acid dibromide in absolute ethanol and its reactivity.

  • Standard Practice for Recrystallization of Organic Compounds. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Context: Authoritative grounding for the ethanol/water recrystallization protocols of brominated carboxylic acids.

  • Solubility of 2,3-dibromo-3-phenylpropanoic acid (Analogous Data). Source:PubChem Compound Summary. Context: Provides comparative physicochemical data for the phenyl analog to validate solubility predictions.

Technical Guide: Biological Activity of Brominated Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of Brominated Phenylpropanoic Acid Derivatives is a specialized domain at the intersection of medicinal chemistry and pharmacology. This guide focuses on the therapeutic utility of these compounds, specifically investigating how the incorporation of a bromine atom—whether on the phenyl ring or the propanoic acid side chain—modulates biological function.[1]

Executive Technical Abstract

Brominated phenylpropanoic acid derivatives represent a privileged scaffold in drug discovery, serving as both potent bioactive agents and versatile synthetic intermediates. The introduction of a bromine atom (


) imparts unique physicochemical properties: it enhances lipophilicity (

), introduces a steric handle for receptor pocket filling, and enables "halogen bonding"—a highly directional non-covalent interaction with backbone carbonyls in target proteins.

This guide analyzes the biological activity of these derivatives across three primary therapeutic axes:

  • Metabolic Regulation: Dual PPAR

    
     agonism for Type 2 Diabetes and dyslipidemia.
    
  • Anti-Inflammatory Action: COX-1/COX-2 inhibition with reduced gastric toxicity.

  • Antimicrobial Efficacy: Alkylating potential and membrane disruption against resistant strains.

Chemical Architecture & The "Bromine Effect"

The biological potency of these derivatives hinges on the position of the bromine atom.[1] We distinguish between two structural classes:

  • Class A: Ring-Brominated Derivatives (Ar-Br)

    • Locus: Bromine attached to the phenyl ring (ortho/meta/para).

    • Effect: Modulates electronic density of the ring; acts as a bioisostere for methyl or chloro groups; forms halogen bonds with receptor active sites (e.g., COX enzymes).

    • Primary Activity: Anti-inflammatory, Metabolic.

  • Class B: Chain-Brominated Derivatives (Alkyl-Br)

    • Locus: Bromine at the

      
       (C2) or 
      
      
      
      (C3) position of the propanoic acid chain.
    • Effect: Increases electrophilicity, making the carbon susceptible to nucleophilic attack (e.g., by cysteine residues in enzymes).

    • Primary Activity: Antimicrobial (via alkylation), Synthetic Intermediate.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Scaffold Phenylpropanoic Acid Scaffold RingBr Ring Bromination (Ar-Br) (Ortho/Meta/Para) Scaffold->RingBr ChainBr Chain Bromination (C2/C3 Position) Scaffold->ChainBr Carboxyl Carboxylic Acid Modification Scaffold->Carboxyl Lipophilicity Increased Lipophilicity (Membrane Permeability) RingBr->Lipophilicity HalogenBond Halogen Bonding (Target Affinity) RingBr->HalogenBond Electrophile Electrophilic Trap (Covalent Inhibition) ChainBr->Electrophile Prodrug Ester/Amide Prodrugs (Bioavailability) Carboxyl->Prodrug

Figure 1: SAR Map illustrating how specific bromination sites translate to physicochemical changes and biological mechanisms.

Therapeutic Module 1: Metabolic Regulation (PPAR Agonists)

Substituted phenylpropanoic acids are structural analogs of fibrates and glitazones, targeting Peroxisome Proliferator-Activated Receptors (PPARs).

Mechanism of Action

Brominated derivatives, particularly 2-(aryloxy)-3-phenylpropanoic acids , function as dual PPAR


 agonists.
  • PPAR

    
     Activation:  Increases fatty acid oxidation (lowers triglycerides).
    
  • PPAR

    
     Activation:  Improves insulin sensitivity (lowers glucose).
    

The bromine atom often occupies a hydrophobic pocket within the PPAR Ligand Binding Domain (LBD), stabilizing the active conformation (Helix 12).

Key Data Summary
Compound ClassTargetActivity ProfileKey Insight
2-(Aryloxy)-3-phenylpropanoic acids PPAR

Dual Agonist

-substitution dictates subtype selectivity.
Brominated Fibrates PPAR

AgonistBr increases half-life vs. Cl analogs.
Compound 17j Analogs PPAR


nM (PPAR

)
High potency due to optimized hydrophobic tail.
Experimental Protocol: PPAR Transactivation Assay

To validate agonistic activity.

  • Cell Culture: Culture COS-7 or HEK293 cells in DMEM + 10% FBS.

  • Transfection: Cotransfect cells with:

    • Expression plasmid for human PPAR

      
       or PPAR
      
      
      
      .
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control).

  • Treatment: 24h post-transfection, treat cells with the brominated derivative (

    
    ) or vehicle (DMSO). Positive controls: Fenofibrate (PPAR
    
    
    
    ), Rosiglitazone (PPAR
    
    
    ).
  • Measurement: Lyse cells after 24h incubation. Measure Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Analysis: Calculate Relative Light Units (RLU). Plot dose-response curves to determine

    
    .
    

Therapeutic Module 2: Anti-Inflammatory (COX Inhibition)[2]

Phenylpropanoic acid is the core scaffold of "profen" NSAIDs (e.g., ibuprofen). Bromination of the phenyl ring creates analogs with altered selectivity and reduced toxicity.

The "Gastric-Sparing" Effect

Research indicates that 2-[2-bromo-4-(substituted)phenyl]propanoic acid derivatives exhibit significant anti-inflammatory activity with reduced membrane permeabilization compared to standard NSAIDs.[2] This correlates with lower gastric ulcerogenicity.

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes.[3][4]

  • Selectivity: The bulky bromine atom at the ortho position can sterically hinder entry into the smaller hydrophobic channel of COX-1, potentially enhancing COX-2 selectivity (desirable for reducing stomach bleeds).

Visualization: COX Inhibition Pathway[4]

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs Drug Brominated Phenylpropanoic Derivative Drug->COX Inhibition Inflammation Inflammation Pain, Fever PGs->Inflammation Gastric Gastric Mucosa Protection PGs->Gastric COX-1 dependent

Figure 2: Mechanism of Action for COX inhibition.[3] Brominated derivatives block the conversion of Arachidonic Acid to Prostaglandins.

Therapeutic Module 3: Antimicrobial Activity[6][7][8][9]

Derivatives such as 3-bromo-3-phenylpropanoic acid and 2-(4-bromomethylphenyl)propionic acid serve as potent precursors for antimicrobial agents.

Activity Profile
  • Chain-Brominated: These act as alkylating agents. The C-Br bond is reactive toward nucleophilic thiols in bacterial enzymes.

  • Linked Heterocycles: When the brominated propanoic acid is reacted with benzazoles or triazoles, the resulting compounds show efficacy against Staphylococcus aureus and Candida albicans.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

To quantify antimicrobial potency.[5][6]

  • Preparation: Dissolve brominated derivatives in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB).

  • Inoculation: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: Add

    
     of inoculum to 
    
    
    
    of drug dilution in a 96-well plate. Incubate at
    
    
    for 18-24 hours.
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Validation: Plate

    
     from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC).
    

Synthesis of Core Scaffold

The synthesis of the parent scaffold, 2,3-dibromo-3-phenylpropanoic acid (erythro isomer), is a self-validating protocol often used as a teaching standard for stereoselectivity.

Protocol:

  • Reagents: trans-Cinnamic acid (10 mmol), Glacial acetic acid (6 mL), Bromine (

    
    , 1.25 M solution).
    
  • Reaction: Dissolve cinnamic acid in acetic acid. Add bromine solution dropwise.

  • Observation: Decolorization of bromine indicates consumption.

  • Isolation: The erythro product precipitates.[7] Filter and wash with cold acetic acid.

  • Yield: Typically 80-93%.[8]

  • Characterization: Melting point (

    
    ).[8]
    

References

  • BenchChem. (2025).[1][3] 3-Bromo-3-phenylpropanoic acid | High Purity. Retrieved from

  • Yamakawa, N., et al. (2010).[2] Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2014). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from

  • Fracchiolla, G., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists. Journal of Medicinal Chemistry. Retrieved from

  • EvitaChem. (2025). Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982). Retrieved from

Sources

A Technical Guide to Halogenated 3-Nitrophenylpropanoic Acids: Synthesis, Biological Activity, and Drug Development Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Halogenated 3-Nitrophenylpropanoic Acids

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric groups can unlock novel therapeutic activities. Halogenated 3-nitrophenylpropanoic acids represent a class of compounds at the intersection of several key structural motifs known to influence biological activity. The phenylpropanoic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The introduction of a nitro group, a potent electron-withdrawing moiety, is a well-established strategy in drug design, often enhancing antimicrobial and anticancer properties.[1] Furthermore, the incorporation of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of halogenated 3-nitrophenylpropanoic acids. It is intended for researchers, scientists, and drug development professionals interested in exploring this promising class of compounds for novel therapeutic applications. We will delve into the rationale behind synthetic strategies, discuss the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols to facilitate further research.

Synthesis Strategies: A Rational Approach to Molecular Construction

The synthesis of halogenated 3-nitrophenylpropanoic acids requires a multi-step approach, carefully considering the directing effects of the substituents on the aromatic ring. A plausible and efficient synthetic route starting from a readily available halogenated benzene is outlined below. The choice of starting material will determine the final halogen substitution pattern.

Proposed Synthetic Workflow

A general synthetic pathway can be visualized as a three-stage process: Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction, and finally, nitration.

A Halogenated Benzene B Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) A->B Step 1 C Halogenated Phenyl Ethyl Ketone B->C D Willgerodt-Kindler Reaction (Sulfur, Morpholine) C->D Step 2 E Halogenated Phenylpropanoic Acid D->E F Nitration (HNO3, H2SO4) E->F Step 3 G Halogenated 3-Nitrophenylpropanoic Acid F->G

Caption: A generalized three-step synthesis of halogenated 3-nitrophenylpropanoic acids.

Detailed Experimental Protocol: Synthesis of 3-(4-Chloro-3-nitrophenyl)propanoic Acid

This protocol details the synthesis of a specific example, 3-(4-chloro-3-nitrophenyl)propanoic acid, starting from chlorobenzene.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

  • Rationale: This electrophilic aromatic substitution introduces the three-carbon chain required for the propanoic acid moiety. The chloro group is an ortho-, para- director, and the para product is typically favored due to reduced steric hindrance.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • After 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 4-chlorophenyl ethyl ketone by column chromatography or distillation.

Step 2: Willgerodt-Kindler Reaction

  • Rationale: This reaction converts the aryl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. It is a robust method for synthesizing phenylacetic and phenylpropanoic acids.

  • Procedure:

    • In a round-bottom flask, combine 4-chlorophenyl ethyl ketone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (around 130-140 °C) for 8-12 hours.

    • Cool the reaction mixture and add a solution of 10% aqueous sodium hydroxide.

    • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.

    • Cool the mixture and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated HCl to precipitate the 3-(4-chlorophenyl)propanoic acid.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Step 3: Nitration of 3-(4-Chlorophenyl)propanoic Acid

  • Rationale: The final step introduces the nitro group onto the aromatic ring. The chloro group is an ortho-, para- director, while the propanoic acid group is a meta-director. The directing effects will favor nitration at the position ortho to the chloro group and meta to the propanoic acid group.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 3-(4-chlorophenyl)propanoic acid (1.0 eq).

    • Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from ethanol or another suitable solvent to yield pure 3-(4-chloro-3-nitrophenyl)propanoic acid.

Physicochemical Properties

The physicochemical properties of halogenated 3-nitrophenylpropanoic acids are crucial for their handling, formulation, and pharmacokinetic behavior. Below is a table summarizing the properties of some representative compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-(4-Fluoro-3-nitrophenyl)propanoic acidC₉H₈FNO₄213.16160877-40-7[3][4]
3-(4-Chloro-2-nitrophenyl)propanoic acidC₉H₈ClNO₄229.62Not Available[5]
3-Amino-3-(3-chloro-4-nitrophenyl)propanoic acidC₉H₉ClN₂O₄244.63Not Available[6]
3-(4-Nitrophenyl)propanoic acidC₉H₉NO₄195.1716642-79-8[7]

Biological Activities and Structure-Activity Relationships (SAR)

While research specifically on halogenated 3-nitrophenylpropanoic acids is emerging, the known biological activities of related compounds provide a strong basis for predicting their therapeutic potential.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other critical cellular components.[1] The presence of halogens can enhance this activity. For instance, chlorinated 3-phenylpropanoic acid derivatives have demonstrated significant and selective activity against Escherichia coli and Staphylococcus aureus.[8][9] Halogenated nitrochromenes have also shown potent anti-staphylococcal activity, with tri-halogenated derivatives being the most active.[10]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The presence and number of halogen atoms on the phenyl ring generally correlate with increased antimicrobial potency.[10]

  • Nitro Group Position: The position of the nitro group is critical for activity, as it influences the reduction potential and subsequent generation of cytotoxic species.

  • Lipophilicity: Halogenation increases lipophilicity, which can enhance cell membrane penetration.

Anticancer Activity

Derivatives of 3-aminopropanoic acid have been investigated as potential anticancer agents.[11] For example, a derivative with a 4-NO₂ substitution on a phenyl group showed favorable anticancer activity against A549 lung cancer cells.[11] The mechanism of action for many nitroaromatic anticancer drugs involves bioreductive activation in the hypoxic environment of tumors, leading to the formation of cytotoxic radicals.

Hypothetical Mechanism of Action in Cancer Cells

A Halogenated 3-Nitrophenylpropanoic Acid (Prodrug) B Tumor Hypoxia A->B C Nitroreductase Enzymes B->C D Reductive Activation (Nitro Group Reduction) C->D E Reactive Nitroso & Hydroxylamine Intermediates D->E F DNA Damage & Oxidative Stress E->F G Apoptosis & Cell Death F->G

Caption: Proposed bioreductive activation pathway of halogenated 3-nitrophenylpropanoic acids in hypoxic tumor cells.

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The nitro group is a key pharmacophore for bioreductive activation.

  • Halogen Substituents: Halogens can influence the electronic properties of the nitro group and the overall lipophilicity of the molecule, affecting its uptake and intracellular concentration.

  • Propanoic Acid Chain: The carboxylic acid group can be modified to create prodrugs with improved pharmacokinetic profiles.

Conclusion and Future Directions

Halogenated 3-nitrophenylpropanoic acids represent a promising, yet underexplored, class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic routes are accessible, and the modular nature of the synthesis allows for the generation of diverse libraries for structure-activity relationship studies.

Future research should focus on:

  • Systematic Synthesis and Screening: The preparation and biological evaluation of a comprehensive library of these compounds with varying halogen and nitro group positions.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways responsible for their biological effects.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide further optimization.

This technical guide provides a foundational framework for researchers to embark on the exploration of halogenated 3-nitrophenylpropanoic acids, a class of molecules with the potential to address pressing needs in infectious diseases and oncology.

References

  • Al-Sha'er, L., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 18(9), 450. [Link][8][9][12]

  • PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link][13]

  • Castañeda-Tamez, P., & Tello-Aburto, M. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1238-1250. [Link][1]

  • Schüürmann, G., Somashekar, R. K., & Kristen, U. (1996). Structure–activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry, 15(10), 1702-1708. [Link][14]

  • IndiaMART. (n.d.). 3-(4-Fluoro-3-nitrophenyl)propanoic acid. Retrieved from [Link][3]

  • Ishihara, Y., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 224(1), 111-117. [Link][15]

  • PubChem. (n.d.). 3-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • Ribeiro, R. P., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 15(3), 309. [Link][10]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link][16]

  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 34(2), 786-797. [Link][17]

  • Seley-Radtke, K. L., et al. (2017). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. Molecules, 22(10), 1644. [Link][18]

  • Pohanka, M. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design, 88(2), 247-256. [Link][19]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. [Link][20]

  • ResearchGate. (n.d.). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link][21]

  • Lee, J., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Antibiotics, 13(4), 314. [Link][2]

  • Khan, R. R., & Lokhande, P. D. (2014). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. American Journal of Advanced Drug Delivery, 2(5), 619-623. [Link]

  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from [Link][22]

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link][23]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid. Retrieved from [24]

  • Sim, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(21), 5032. [Link][25]

  • Galdiero, M. R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7114. [Link][11]

  • ChemSynthesis. (n.d.). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link][7]

  • Zhang, Y., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8), 1066. [Link][26]

Sources

Methodological & Application

Application Note: Synthesis of erythro-2,3-Dibromo-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2,3-dibromo-3-(3-nitrophenyl)propanoic acid via the bromination of 3-nitrocinnamic acid . Unlike standard cinnamic acid bromination, this reaction involves a deactivated alkene due to the electron-withdrawing nature of the meta-nitro group. Consequently, standard room-temperature protocols often result in incomplete conversion. This guide provides an optimized reflux-based methodology to ensure high yield and stereochemical purity (erythro diastereomer).

Key Applications:

  • Precursor for the synthesis of 3-nitrophenylpropiolic acid (via double dehydrobromination).

  • Intermediate in the development of heterocyclic pharmacophores.

  • Educational model for studying substituent effects on electrophilic addition kinetics.

Scientific Principles & Mechanism[1][2]

Mechanistic Insight

The reaction proceeds via an electrophilic addition mechanism.[1] The alkene


-electrons attack the diatomic bromine (

), forming a cyclic bromonium ion intermediate. This step is the rate-determining step (RDS).
  • Substituent Effect: The nitro group (

    
    ) on the aromatic ring is strongly electron-withdrawing (via induction and resonance). This reduces the electron density of the alkene double bond, making it a poorer nucleophile compared to unsubstituted cinnamic acid.
    
  • Stereochemistry: The reaction is stereospecific.[2] The bromide ion (

    
    ) attacks the bromonium ion from the backside (anti-attack).
    
    • Starting Material: (E)-3-nitrocinnamic acid (trans isomer).

    • Mode of Addition: Anti.[3][4][2][5]

    • Product: erythro-2,3-dibromo-3-(3-nitrophenyl)propanoic acid (Racemic mixture of (2R,3S) and (2S,3R)).

Reaction Pathway Diagram

BrominationMechanism Reactant trans-3-Nitrocinnamic Acid (Deactivated Alkene) TS Cyclic Bromonium Intermediate Reactant->TS Slow Step (Heat Required) Br2 Bromine (Br2) (Electrophile) Br2->TS Product erythro-2,3-Dibromo-3- (3-nitrophenyl)propanoic acid TS->Product Anti-Addition of Br-

Figure 1: Mechanistic pathway showing the conversion of the trans-alkene to the erythro-dibromide via the bromonium intermediate.

Safety & Handling Protocols

CRITICAL WARNING: Liquid bromine is highly corrosive, volatile, and toxic. It causes severe chemical burns and respiratory damage.

HazardControl Measure
Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Handle only in a functioning fume hood. Wear double nitrile gloves, lab coat, and chemical splash goggles. Keep 10% Sodium Thiosulfate (

) handy to neutralize spills immediately.
Glacial Acetic Acid Corrosive and flammable. Use in fume hood. Avoid inhalation of vapors.
3-Nitrocinnamic Acid Irritant.[3][6][7] Avoid dust inhalation.

Experimental Protocol

Reagents & Equipment[7][9]
  • Starting Material: 3-Nitrocinnamic acid (5.0 g, ~26 mmol).

  • Reagent: Bromine (1.5 mL, ~29 mmol, 1.1 equivalents). Alternatively, use Pyridinium Tribromide for a safer solid-source alternative.

  • Solvent: Glacial Acetic Acid (30 mL).

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Addition Funnel (pressure-equalizing), Heating Mantle/Oil Bath.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In the 100 mL RBF, suspend 5.0 g of 3-nitrocinnamic acid in 25 mL of glacial acetic acid.

  • Heating: Begin stirring and heat the mixture to 60–70°C . The solid should dissolve completely to form a clear yellow/pale solution.

    • Expert Note: Unlike unsubstituted cinnamic acid, the nitro-derivative is less soluble and requires heat before bromine addition to ensure homogeneity.

Phase 2: Bromine Addition
  • Preparation: Dilute the liquid bromine (1.5 mL) in 5 mL of glacial acetic acid in the addition funnel.

  • Addition: Add the bromine solution dropwise over 15–20 minutes to the hot reaction mixture.

    • Observation: The solution will turn deep red/orange.

  • Reflux: Once addition is complete, raise the temperature to a gentle reflux (~118°C) for 45–60 minutes .

    • Why Reflux? The electron-withdrawing nitro group raises the activation energy. Reflux ensures the reaction is driven to completion. A simple warm water bath (often used for standard cinnamic acid) is insufficient here.

Phase 3: Workup & Isolation
  • Quenching: Allow the reaction to cool to room temperature. The product may begin to crystallize.[3][4][1][2][5][7][8][9][10]

  • Precipitation: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The dibromo product will precipitate as a white to off-white solid.

    • Troubleshooting: If the solution remains orange (excess bromine), add saturated Sodium Bisulfite (

      
      ) solution dropwise until the yellow color fades.
      
  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[3][4] Wash the cake with 3 x 20 mL of cold water to remove residual acetic acid.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from 50% aqueous Ethanol (or Methanol/Water).

    • Dissolve in minimum hot ethanol.

    • Add hot water until turbidity just appears.

    • Cool slowly to RT, then 4°C.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel.
    

Characterization & Quality Control

Expected Data
PropertyValue/ObservationNotes
Appearance White to off-white crystalline powderYellow tint indicates residual

or impurities.
Yield 75% – 85%Lower yields often result from incomplete precipitation in water.
Melting Point High (>170°C) Note:[6][11][12][13] Literature values vary by derivative; use NMR for definitive confirmation. Unsubstituted analog melts at ~204°C.
Solubility Soluble in hot EtOH, Acetone; Insoluble in Water.
1H-NMR Analysis (Validation)

The most reliable confirmation of the erythro product is the coupling constant of the methine protons.

  • Alkene Protons (Starting Material): Two doublets at

    
     6.5–7.8 ppm (
    
    
    
    Hz for trans). These must be absent.
  • Methine Protons (Product): Two doublets in the

    
     5.0–6.0 ppm region.
    
    • 
       indicates the erythro (anti-addition) stereochemistry.
      
Workflow Visualization

Workflow Setup Dissolve 3-Nitrocinnamic Acid in hot AcOH (70°C) Add Add Br2/AcOH dropwise (Solution turns Red) Setup->Add Reflux Reflux 1 hour (Drive reaction to completion) Add->Reflux Quench Pour into Ice Water (+ NaHSO3 if orange) Reflux->Quench Filter Vacuum Filtration & Wash with Cold Water Quench->Filter Analysis Recrystallize (EtOH/H2O) Check NMR & MP Filter->Analysis

Figure 2: Operational workflow for the synthesis and isolation of the target compound.[4][7][10]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for alkene bromination).

  • Sudborough, J. J.; Thompson, J. "The Chlorination and Bromination of the Cinnamic Esters." Journal of the Chemical Society, Transactions, 1903 , 83, 666-687. (Foundational work on cinnamic acid derivative halogenation).

  • PubChem. "2,3-Dibromo-3-phenylpropanoic acid (Compound)." National Library of Medicine. (Physical property reference for the unsubstituted analog).

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for anti-addition mechanism stereochemistry).

Sources

Application Note: High-Fidelity Preparation of 3-Nitrophenylalkynes via Dehydrobromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-nitrophenylalkynes presents a specific chemoselective challenge in organic synthesis: the incompatibility of the nitro group with the strong lithiated bases (e.g., n-BuLi) typically employed in standard alkyne generation methods like the Corey-Fuchs reaction. This Application Note details a robust, scalable protocol for generating 3-nitrophenylalkynes via the dehydrobromination of vicinal or geminal dibromides using non-nucleophilic or thermodynamic bases. By bypassing lithium-halogen exchange mechanisms, this workflow preserves the nitro moiety while ensuring high conversion rates.

Strategic Analysis & Chemical Logic

The "Nitro Challenge" in Alkyne Synthesis

Standard alkyne synthesis from aldehydes (Corey-Fuchs) relies on treating a gem-dibromostyrene with 2 equivalents of n-butyllithium (n-BuLi). However, nitroarenes are fundamentally incompatible with organolithiums due to:

  • Redox Reactions: Single Electron Transfer (SET) leading to radical anions.

  • Nucleophilic Attack: Direct addition of the alkyl group to the nitro group or the aromatic ring (Bartoli indole synthesis pathways).

The Solution: We utilize a Dehydrobromination Strategy driven by E2 elimination mechanics rather than carbenoid rearrangement. This approach uses bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH in phase-transfer conditions, which are orthogonal to nitro-group reactivity.

Route Selection: Vicinal vs. Geminal

We present two validated pathways. Pathway A (Vicinal) is preferred for scale-up due to lower cost and higher thermal stability of intermediates. Pathway B (Geminal) is utilized when starting strictly from aldehydes.

Figure 1: Strategic pathways for 3-nitrophenylalkyne synthesis avoiding organolithium reagents.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Base Selection DBU or KOH n-BuLi causes nitro reduction. DBU provides clean E2 elimination without nucleophilic attack.
Solvent System THF/DMSO or MeOH Polar aprotic solvents (DMSO) accelerate E2 elimination rates for difficult substrates.
Temperature 0°C to Reflux Bromination requires cooling (exothermic); Elimination requires heat (activation energy for 2nd HBr removal).
Quenching Acidic Workup (HCl) Essential to neutralize amine bases and prevent polymerization of the terminal alkyne.

Detailed Protocols

Protocol A: Dehydrobromination of Vicinal Dibromides (Recommended for Scale-Up)

Target: Conversion of 3-nitrostyrene to 3-nitrophenylacetylene.

Step 1: Bromination of 3-Nitrostyrene
  • Preparation: Dissolve 3-nitrostyrene (10.0 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add a solution of bromine (Br₂, 10.5 mmol, 1.05 eq) in DCM (10 mL) dropwise over 20 minutes.

    • Observation: The deep red color of bromine should dissipate as it reacts. A persistent faint orange color indicates completion.

  • Workup: Wash the organic layer with saturated aqueous Na₂S₂O₃ (to quench excess Br₂) followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield: Typically >95% quantitative conversion to the vicinal dibromide (solid).

Step 2: Double Dehydrobromination

Note: The second elimination (vinyl bromide to alkyne) has a higher activation energy than the first.

  • Setup: Dissolve the crude vicinal dibromide (from Step 1) in THF (30 mL).

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (25.0 mmol, 2.5 eq) dropwise.

    • Alternative: For cost-efficiency, use KOH (4 eq) in refluxing Methanol.

  • Reaction: Heat the mixture to reflux (65°C for THF) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The intermediate vinyl bromide (less polar than dibromide) appears first, followed by the alkyne (least polar).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour into ice-cold dilute HCl (1M, 50 mL) to neutralize DBU. Caution: Exothermic.

    • Extract with Diethyl Ether (3 x 30 mL).

    • Dry organic layers over MgSO₄ and concentrate.

  • Purification: Silica gel column chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

Protocol B: Modified Corey-Fuchs (Gem-Dibromide Route)

Target: Direct conversion from 3-nitrobenzaldehyde without n-BuLi.

  • Formation of Gem-Dibromide: React 3-nitrobenzaldehyde with CBr₄ (2 eq) and PPh₃ (4 eq) in DCM at 0°C. Filter off Ph₃PO and concentrate to obtain 1-(2,2-dibromovinyl)-3-nitrobenzene.

  • Dehydrobromination:

    • Dissolve the gem-dibromide (5 mmol) in anhydrous DMSO (15 mL).

    • Add solid Cs₂CO₃ (10 mmol) or t-BuOK (11 mmol) at room temperature.

    • Heat to 110°C for 2 hours.

    • Mechanism:[2][4][5][6][7][8][9][10][11] This effects a rearrangement-elimination sequence without reducing the nitro group.

  • Workup: Dilute with water, extract with EtOAc, and purify as above.

Quality Control & Validation

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Alkyne Proton: Look for a singlet at δ 3.20–3.30 ppm (≡C–H).

    • Aromatic Protons: Distinctive pattern for 3-substituted nitrobenzene (singlet-like t at ~8.3 ppm, two doublets, one triplet).

    • Absence of Signals: Disappearance of alkene protons (δ 6.0–7.5 ppm range for vinyl bromides).

  • IR Spectroscopy:

    • Diagnostic C≡C stretch (weak) at 2100–2250 cm⁻¹ .

    • Diagnostic ≡C–H stretch (sharp, strong) at ~3300 cm⁻¹ .

    • NO₂ stretches (symmetric/asymmetric) at 1530 cm⁻¹ and 1350 cm⁻¹ .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Reaction temperature too low; Base too weak.Increase reflux time; Switch from KOH/MeOH to DBU/DMSO (higher thermal ceiling).
Black Tar Formation Polymerization of alkyne or nitro-group reduction.Ensure strict exclusion of oxygen; Reduce temperature; Confirm base is non-nucleophilic (avoid n-BuLi).
Vinyl Bromide Stalling First elimination occurred, second failed.The second elimination is slower. Add 0.5 eq more base and increase heat.

Safety & Handling

  • Nitro Compounds: Potentially energetic. Avoid distilling nitro-alkynes to dryness at high temperatures.

  • Bromine: Highly toxic and corrosive. Use a fume hood and quench spills with thiosulfate.

  • Alkynes: Terminal alkynes can form explosive acetylides with copper or silver. Avoid metal needles/spatulas containing these metals.

References

  • Corey-Fuchs Reaction Overview & Mechanism Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. [Link] (Foundational reference for the gem-dibromide strategy).[9]

  • Dehydrobromination of Vicinal Dihalides OpenOChem. (n.d.). Preparation of Alkynes via Elimination Reactions of Dihalides. [Link] (Protocol validation for the double elimination mechanism).

  • Nitro Group Incompatibility with n-BuLi Chemistry Stack Exchange. (2024).[3][7][10] Will a nitro aryl resist a halogen exchange using nBuLi? [Link] (Field confirmation of the critical process parameter regarding lithium reagents).

Sources

Application Note: Chemoselective Reduction of 2,3-Dibromo-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The Chemoselectivity Paradox

The reduction of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid presents a classic but severe chemoselectivity challenge in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) while preserving the vicinal dibromide motif on the aliphatic chain.
  • Standard Method Failure: Catalytic hydrogenation (

    
    ) is unsuitable. Palladium catalysts rapidly facilitate hydrodebromination  (cleaving 
    
    
    
    bonds) and potentially reductive elimination , reverting the propanoic acid backbone to the cinnamic acid alkene precursor.
  • Harsh Metal Failure: Strong dissolving metal reductions (e.g.,

    
     at high heat) often trigger elimination reactions (
    
    
    
    or reductive elimination) driven by the relief of steric strain from the bulky bromine atoms.
The Solution: Stannous Chloride ( )

This protocol utilizes Stannous Chloride Dihydrate (


) .[1][2] Unlike hydride donors or catalytic surfaces, Tin(II) operates via a single-electron transfer (SET) mechanism that is highly specific to the nitro group under mild, non-acidic (or weakly acidic) conditions, leaving aliphatic halides intact.

Reaction Mechanism & Logic

The reduction proceeds through a nitroso (


) and hydroxylamine (

) intermediate before forming the amine.[3]
Critical Pathway Analysis
  • Desired Path (Reduction):

    
    
    
    • Driver: The high oxophilicity of Tin(II) converting to Tin(IV).

  • Avoided Path A (Debromination):

    
    
    
  • Avoided Path B (Elimination):

    
     (Cinnamic acid derivative formation).
    
Visualizing the Chemoselectivity

ReactionPathways Substrate 2,3-dibromo-3-(3-nitrophenyl) propanoic acid Product TARGET: 3-(3-aminophenyl)-2,3- dibromopropanoic acid Substrate->Product SnCl2 / EtOH (Chemoselective) SideProduct1 SIDE PRODUCT A: Debrominated Alkane Substrate->SideProduct1 H2 / Pd-C (Hydrodebromination) SideProduct2 SIDE PRODUCT B: Cinnamic Acid Derivative (Elimination) Substrate->SideProduct2 Zn / High Heat (Reductive Elimination)

Figure 1: Chemoselective pathways.[4] Green arrow indicates the target trajectory using Tin(II) chloride.

Detailed Experimental Protocol

Materials & Equipment
Reagent/EquipmentGrade/SpecPurpose
Substrate >95% PurityStarting Material (SM)

Reagent GradeReducing Agent (5.0 equivalents)
Ethanol (EtOH) AbsoluteSolvent (Protic solvent aids proton transfer)
Ethyl Acetate (EtOAc) ACS GradeExtraction solvent
Sat.[5]

AqueousNeutralization & Quenching
Celite 545 Filter AidRemoval of Tin salts
Rochelle's Salt Potassium Sodium TartrateOptional: Emulsion breaker for Tin salts
Step-by-Step Procedure
Step 1: Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1.0 eq (e.g., 5.0 g) of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid.

  • Add 50 mL of Absolute Ethanol. Stir until the substrate is partially or fully dissolved.

    • Note: The dibromide may not dissolve completely at RT; this is acceptable.

Step 2: Reagent Addition
  • Add 5.0 eq of

    
     in a single portion.
    
    • Why 5.0 eq? Stoichiometrically, 3 eq of Sn(II) are required per nitro group. The excess ensures rapid kinetics and complete conversion.

  • Safety Check: The reaction is slightly exothermic. Monitor temperature.

Step 3: Reaction
  • Heat the mixture to 70°C (gentle reflux) .

    • Critical Control Point: Do NOT exceed 80°C. Excessive heat promotes thermal elimination of

      
      .
      
  • Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane).

    • Observation: The starting material spot (

      
      ) will disappear; a lower, polar amine spot (
      
      
      
      ) will appear.
    • Timeframe: Typically 2–4 hours.

Step 4: Workup (The "Emulsion-Free" Method)

Tin reactions are notorious for forming gelatinous emulsions during workup. Follow this specific neutralization path to avoid yield loss.

  • Cool the reaction mixture to Room Temperature (RT).

  • Concentrate the ethanol under reduced pressure (Rotavap) to

    
     of original volume.
    
  • Dilute the residue with 100 mL Ethyl Acetate .

  • Neutralization: Slowly pour the organic mixture into a beaker containing 100 mL saturated

    
      solution while stirring vigorously.
    
    • Caution:

      
       evolution will occur.
      
    • pH Target: Adjust to pH 7–8.[2]

  • Filtration: The mixture will form a thick white slurry (Tin oxides). Filter the entire biphasic mixture through a pad of Celite 545 . Wash the cake thoroughly with EtOAc.

    • Alternative: If emulsion persists, add 10% Potassium Sodium Tartrate (Rochelle's Salt) solution and stir for 1 hour. The tartrate chelates Tin, breaking the emulsion.

Step 5: Isolation
  • Separate the organic layer.[1]

  • Extract the aqueous layer once more with EtOAc (50 mL).

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over Anhydrous

    
    .
    
  • Concentrate to dryness to yield the crude amine.

Workup Logic Flowchart

WorkupFlow ReactionMix Reaction Mixture (EtOH, Product, Sn Salts) Evap Evaporate EtOH Redissolve in EtOAc ReactionMix->Evap Quench Quench with Sat. NaHCO3 (pH 7-8) Evap->Quench Filter Filter through Celite (Removes SnO2 solids) Quench->Filter Forms Slurry Sep Phase Separation Filter->Sep Clear Biphasic Liquid Dry Dry (Na2SO4) & Concentrate Sep->Dry Organic Layer

Figure 2: Optimized workup workflow to manage Tin byproducts.

Analytical Validation (QC)

To confirm the success of the reaction, you must verify two things:

  • Reduction of Nitro: Disappearance of

    
     signals.
    
  • Retention of Bromine: Preservation of the aliphatic proton signals.

TechniqueExpected Signal (Product)Diagnostic Value
1H NMR

5.0–5.5 ppm (broad s, 2H)
Appearance of

protons.
1H NMR

5.2–5.8 ppm (two doublets)
Retention of chiral

protons. If these become a multiplet at

3.0, you have debrominated.
IR 3300–3400

Primary amine stretching (doublet).
IR Absence of 1530 & 1350

Loss of Nitro symmetric/asymmetric stretch.
MS (ESI)

consistent with

pattern
Characteristic 1:2:1 isotopic pattern for two Bromine atoms is MANDATORY.

Troubleshooting & Optimization

Problem: Dehalogenation observed (Product mass -80 or -160).

  • Cause: Reaction temperature too high or reaction time too long.

  • Fix: Lower temperature to 50°C. Monitor TLC strictly and stop immediately upon consumption of SM.

Problem: Elimination to Cinnamic Acid derivative.

  • Cause: Basic workup was too harsh (high pH promotes E2 elimination).

  • Fix: During quenching, do not exceed pH 8. Use solid

    
     cautiously.
    

Problem: Low Yield / Sticky Solid.

  • Cause: Tin salts trapped the product.

  • Fix: Use the Rochelle's Salt method mentioned in Step 4. Dissolve the crude residue in EtOAc and stir with 1M Potassium Sodium Tartrate for 2 hours.

References

  • Bellamy, F. D., & Ou, K. (1984).[6] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[6] Tetrahedron Letters, 25(8), 839-842.[6] Link[6]

  • Common Organic Chemistry. (n.d.). Nitro Reduction using SnCl2.[1][2][6][7] Common Organic Chemistry Protocols. Link

  • BenchChem. (2025).[2] Selective Reduction of Nitro Groups: Troubleshooting Guide. BenchChem Technical Support. Link

  • Org. Syntheses. (1925).[8] m-Nitrocinnamic Acid (Precursor Synthesis Context). Organic Syntheses, 5, 83. Link

Sources

Application Note: A Streamlined One-Pot Synthesis of 3-Nitrophenyl Vinyl Bromides for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Nitrophenyl vinyl bromides are valuable synthetic intermediates, serving as critical building blocks in transition metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures in pharmaceutical and materials science research.[1] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as decreased overall yield, increased waste, and laborious purification procedures. This application note details a robust and efficient one-pot methodology for the synthesis of 3-nitrophenyl vinyl bromides directly from 3-nitrobenzaldehyde. By leveraging a modified Corey-Fuchs reaction followed by an in-situ selective reduction, this protocol circumvents the need for isolating the intermediate 1,1-dibromoalkene, thereby improving process efficiency and atom economy.

Introduction and Scientific Rationale

The conversion of aldehydes to vinyl bromides is a cornerstone transformation in organic synthesis. Vinyl bromides are particularly prized for their versatility in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The starting material, 3-nitrobenzaldehyde, is an ideal substrate for this transformation. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating a rapid and efficient initial olefination step.[3]

This protocol is founded on the principles of the Corey-Fuchs reaction, which traditionally transforms an aldehyde into a terminal alkyne via a 1,1-dibromoolefin intermediate.[4][5][6] However, by carefully controlling the reaction conditions and introducing a specific reducing agent after the initial olefination, the reaction can be arrested at the vinyl bromide stage. This one-pot approach significantly simplifies the synthetic workflow.

The core of this method involves two sequential, mechanistically distinct steps performed in a single reaction vessel:

  • Dibromo-olefination: 3-Nitrobenzaldehyde is reacted with a phosphorus ylide generated in-situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This is a special case of the Wittig reaction that yields 1,1-dibromo-2-(3-nitrophenyl)ethene.[4][7]

  • Selective Reduction: The intermediate dibromoalkene is then selectively reduced to the corresponding (E)-1-bromo-2-(3-nitrophenyl)ethene. This note employs a mild reducing system to achieve high selectivity for the monodebromination.[1]

This integrated approach not only enhances synthetic efficiency but also provides a reliable pathway to a key intermediate for drug discovery and development professionals.

Reaction Mechanism and Workflow

The overall transformation from the aldehyde to the vinyl bromide proceeds through a well-defined sequence. The key steps are the formation of the dibromomethylenephosphorane ylide, the subsequent Wittig-type olefination, and the final selective reduction.

Caption: High-level workflow for the one-pot synthesis.

The mechanism begins with the reaction of triphenylphosphine, a nucleophile, with carbon tetrabromide to generate the key dibromomethylenephosphorane ylide. This ylide then reacts with 3-nitrobenzaldehyde in a Wittig olefination pathway to form an oxaphosphetane intermediate, which subsequently collapses to yield the 1,1-dibromoalkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7][8] The selective reduction then proceeds to furnish the final product.

Detailed Experimental Protocol

Safety Precautions:

  • Carbon Tetrabromide (CBr₄): Toxic and harmful to the environment. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

  • Triethylamine (Et₃N): Corrosive and flammable with a strong odor. Handle with care in a fume hood.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
3-Nitrobenzaldehyde>99%Sigma-AldrichStore in a cool, dry place.
Triphenylphosphine (PPh₃)>99%Acros OrganicsMoisture sensitive.
Carbon Tetrabromide (CBr₄)>99%Alfa AesarHandle with extreme care.
Dichloromethane (DCM), Anhydrous>99.8%Fisher ScientificUse from a solvent purification system or over molecular sieves.
Dimethyl phosphite ((MeO)₂P(O)H)98%TCI Chemicals-
Triethylamine (Et₃N)>99.5%Sigma-AldrichDistill from CaH₂ before use.
Silica Gel60 ÅSorbent TechnologiesFor column chromatography.
Hexanes / Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (10.5 g, 40.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 80 mL) and cool the resulting solution to 0 °C using an ice-water bath.

  • Ylide Precursor Formation: Add carbon tetrabromide (13.2 g, 40.0 mmol, 2.0 equiv) portion-wise to the stirred solution at 0 °C. The solution will turn from colorless to a yellow/orange suspension. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve 3-nitrobenzaldehyde (3.02 g, 20.0 mmol, 1.0 equiv) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Olefination Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate).

  • In-situ Reduction Setup: Once the formation of the 1,1-dibromoalkene is complete (as indicated by TLC), re-cool the reaction mixture to 0 °C.

  • Reducing Agent Addition: In a separate flask, prepare a solution of dimethyl phosphite (2.75 mL, 30.0 mmol, 1.5 equiv) and triethylamine (8.4 mL, 60.0 mmol, 3.0 equiv) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reduction Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the conversion of the dibromoalkene to the vinyl bromide by TLC.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure 3-nitrophenyl vinyl bromide.

Process Visualization and Mechanistic Insight

The core of the olefination step is the reaction between the phosphorus ylide and the aldehyde. This process is believed to proceed through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate.

G cluster_mechanism Corey-Fuchs Olefination Mechanism Ylide Ph₃P⁺-C⁻Br₂ (Ylide) TransitionState [2+2] Cycloaddition Ylide->TransitionState Aldehyde Ar-CHO (3-Nitrobenzaldehyde) Aldehyde->TransitionState Oxaphosphetane Oxaphosphetane Intermediate TransitionState->Oxaphosphetane Forms RetroCyclo Retro-[2+2] Cycloelimination Oxaphosphetane->RetroCyclo Collapses Dibromoalkene Ar-CH=CBr₂ (Dibromoalkene) RetroCyclo->Dibromoalkene TPO Ph₃P=O (Triphenylphosphine Oxide) RetroCyclo->TPO Driving Force

Caption: Mechanism of the Wittig-type dibromo-olefination step.

Optimization and Troubleshooting

The success of this one-pot synthesis hinges on several key parameters. The following table provides guidance for optimization and troubleshooting common issues.

Parameter / IssueRecommended Condition / SolutionRationale / Explanation
Low Yield of Dibromoalkene Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled DCM.The phosphorus ylide is highly reactive and sensitive to moisture, which can lead to its decomposition.
Incomplete Reduction Increase the amount of reducing agent slightly (e.g., to 1.8 equiv of phosphite and 3.6 equiv of Et₃N). Extend the reaction time at room temperature.The reactivity of the dibromoalkene can vary. Ensuring sufficient reducing equivalents and time allows the reaction to proceed to completion.
Formation of Alkyne Byproduct Maintain the reduction step temperature at 0 °C initially and ensure slow warming. Avoid strong, non-selective reducing agents or bases.Over-reduction or elimination can lead to the corresponding alkyne. The described phosphite/amine system is mild and selective for monodebromination.[1]
Difficult Purification Triturate the crude product with cold hexanes or ether before chromatography to precipitate out a significant portion of the triphenylphosphine oxide byproduct.Ph₃P=O is sparingly soluble in nonpolar solvents like hexanes, allowing for its partial removal by simple filtration, which reduces the load on the chromatography column.[9]

Conclusion

This application note presents a highly efficient, one-pot protocol for the synthesis of 3-nitrophenyl vinyl bromides from 3-nitrobenzaldehyde. By combining the olefination and selective reduction steps, this method offers significant advantages in terms of operational simplicity, time efficiency, and overall yield compared to traditional multi-step approaches. The resulting vinyl bromide is a versatile intermediate, primed for use in a wide range of cross-coupling reactions essential for modern drug discovery and materials science. This protocol provides researchers with a reliable and scalable method to access this important chemical building block.

References

  • Research Advances in the Synthetic Methods of Vinyl Bromides. (2025). ResearchGate. Available at: [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 235-237. Available at: [Link]

  • Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Al-Qahtani, A. A., Al-Massri, K. F., Al-Hazimi, H. M., & El-Faham, A. (2013). Mechanistic studies on the Pd-catalyzed vinylation of aryl halides with vinylalkoxysilanes in water: the effect of the solvent and NaOH promoter. Dalton transactions (Cambridge, England : 2003), 42(43), 15457–15466. Available at: [Link]

  • Ogawa, A., Nanke, T., Kanda, T., & Sonoda, N. (1995). Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. Journal of the Chinese Chemical Society, 42(4), 629-633. Available at: [Link]

  • Vautravers, N. S., & Krische, M. J. (2019). Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate. Journal of the American Chemical Society, 141(17), 6826-6830. Available at: [Link]

  • Corey–Fuchs reaction. (2023). In Wikipedia. Available at: [Link]

  • Isse, A. A., Gennaro, A., & Ferlin, M. G. (2018). Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene. Beilstein Journal of Organic Chemistry, 14, 956–964. Available at: [Link]

  • Vautravers, N. S., & Krische, M. J. (2019). Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling–Redox Isomerization Mediated by Formate. Journal of the American Chemical Society, 141(17), 6826-6830. Available at: [Link]

  • Corey-Fuchs Homologation. (n.d.). NROChemistry. Available at: [Link]

  • Wittig Reaction Mechanism & Examples. (2024). Total Synthesis. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2015). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. The Chemical Record, 15(5), 883-902. Available at: [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006). NOP. Available at: [Link]

  • 3 Nitrobenzaldehyde. (n.d.). Scribd. Available at: [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? (2020). University of Liverpool. Available at: [Link]

  • Preparation of 3-nitrobenzaldehyde. (2016). PrepChem.com. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Głowacka, I. E., & Gwarda, A. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2813–2865. Available at: [Link]

  • A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. (1995). The Journal of Organic Chemistry. Available at: [Link]

  • Alkenyl halide synthesis by olefination. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Available at: [Link]

  • Olefin Synthesis Handout. (n.d.). Dr. May Group. Available at: [Link]

  • Synthesis of 3-[2-(4-Nitrophenyl)vinyl]chromon-4-one by Ultrasonic Irradiation. (2025). ResearchGate. Available at: [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. (2023). MDPI. Available at: [Link]

  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Diastereomers of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomer separation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges and achieve successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the diastereomers of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid and why is their separation crucial?

A1: The addition of bromine (Br₂) to the double bond of 3-nitro-cinnamic acid creates two new stereocenters at carbons 2 and 3. This results in the formation of two pairs of enantiomers, which are diastereomers of each other. These are typically referred to using the erythro and threo nomenclature.[1]

  • Erythro diastereomer: (2R,3S) and (2S,3R) enantiomers.

  • Threo diastereomer: (2R,3R) and (2S,3S) enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical properties such as solubility, melting point, and chromatographic retention.[2] This difference is what allows for their separation using standard laboratory techniques.

The separation is crucial in pharmaceutical development because different stereoisomers of a drug can have vastly different pharmacological activities and toxicities. Regulatory agencies often require the characterization and isolation of a single, desired stereoisomer.

Q2: What are the primary methods for separating these diastereomers?

A2: The two most common and effective methods for separating diastereomers like those of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid are:

  • Fractional Crystallization: This classical method leverages the differences in solubility between diastereomers in a specific solvent system.[3][4] By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. This technique is well-suited for large-scale separations.[3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating diastereomers.[5][6] Separation is achieved based on the differential interactions of the diastereomers with a stationary phase as they are carried through a column by a mobile phase. Normal-phase chromatography on silica gel is often a good starting point for diastereomer separation.[5][7]

Q3: Do I need a chiral column to separate diastereomers?

A3: Not necessarily. While chiral columns are essential for separating enantiomers, they are not always required for diastereomers.[8] Because diastereomers have different physical properties, they can often be separated on standard, achiral stationary phases (e.g., C18, silica, phenyl-hexyl).[2] However, in cases where separation on achiral columns is challenging, a chiral stationary phase may provide the necessary selectivity.[7][9]

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis and separation of the target diastereomers.

Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Isolation start 3-Nitro-cinnamic Acid + Br2 reaction Bromination Reaction start->reaction mixture Diastereomeric Mixture (Erythro & Threo) reaction->mixture crystallization Fractional Crystallization mixture->crystallization hplc HPLC / SFC mixture->hplc diastereomer1 Isolated Diastereomer 1 crystallization->diastereomer1 diastereomer2 Isolated Diastereomer 2 hplc->diastereomer2 analysis Purity & Structural Analysis (NMR, MP, HPLC) diastereomer1->analysis diastereomer2->analysis Troubleshooting_HPLC start Poor or No Peak Resolution? change_mobile_phase Modify Mobile Phase (e.g., ACN to MeOH, add modifier) start->change_mobile_phase Yes change_column Change Stationary Phase (e.g., C18 to Phenyl or Cyano) change_mobile_phase->change_column No Improvement success Resolution Achieved change_mobile_phase->success Improved optimize_gradient Adjust Gradient Slope or switch to Isocratic change_column->optimize_gradient No Improvement change_column->success Improved check_temp Vary Column Temperature optimize_gradient->check_temp No Improvement optimize_gradient->success Improved check_temp->success Improved

Sources

Minimizing side reactions during dehydrobromination of dibromo acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: DHB-OPTIM-2024

Welcome to the Dehydrobromination Technical Support Center. This guide addresses the critical challenges in converting vicinal dibromo acids (e.g., 2,3-dibromo-3-phenylpropanoic acid, 2,3-dibromosuccinic acid) into alkynoic acids.

This reaction is deceptive; while the transformation looks simple on paper (


), the presence of the carboxylic acid moiety introduces severe competing pathways, most notably decarboxylative elimination  and regiochemical stalling .[1]
Part 1: Diagnostic Triage (Troubleshooting)
Issue 1: "I am observing significant gas evolution and forming a bromo-alkene instead of my alkyne."

Diagnosis: You are experiencing Decarboxylative Elimination (Grob-type Fragmentation) . This is the most common failure mode for


-dibromo acids.[1] The carboxylate anion (formed by your base) acts as an internal nucleophile or participates in a concerted fragmentation, ejecting 

and

to form a vinyl bromide rather than the desired elimination product.[1]

The Fix:

  • Ester Protection (Recommended): The most robust solution is to methylate or ethylate your carboxylic acid before bromination/elimination.[1] The ester group cannot participate in the decarboxylative mechanism.[1]

    • Protocol: Convert Acid

      
       Ester 
      
      
      
      Dibromo Ester
      
      
      Alkynoic Ester
      
      
      Saponify to Alkynoic Acid.
  • Solvent Switching: If you must use the free acid, avoid low-polarity solvents that favor ion-pairing. Use protic solvents (like Ethanol/Water mixtures) which solvate the carboxylate, reducing its propensity to fragment, although this may slow the E2 reaction.[1]

  • Stoichiometry Check: Ensure you are using at least 3 equivalents of base (1 to deprotonate the acid, 2 for the double elimination).[1]

Issue 2: "The reaction stalls at the intermediate. I see a vinyl bromide peak in NMR, but no alkyne."

Diagnosis: Stereoelectronic Lock. The second elimination (Vinyl Bromide


 Alkyne) is significantly slower than the first.[1] Crucially, E2 elimination requires an anti-periplanar  geometry (H and Br on opposite sides, 

).
  • If your first elimination produces a

    
    -vinyl bromide (H and Br are cis), the second elimination is fast.
    
  • If it produces an

    
    -vinyl bromide (H and Br are trans), the reaction effectively stops because the molecule cannot rotate around the double bond to achieve anti-periplanar geometry.[1]
    

The Fix:

  • Increase Temperature:

    
    -vinyl bromides often require heating (reflux in ethanolic KOH) to force a syn-elimination or sufficiently energize the system.[1]
    
  • Base Strength: Switch from KOH/EtOH to a stronger system like Sodium Amide (

    
    ) in liquid ammonia  (if the substrate allows) or Potassium tert-butoxide (
    
    
    
    ) in DMSO
    .[1]
    • Note:

      
       is bulky and may struggle with sterically hindered internal protons.[1][2]
      
Issue 3: "I'm getting a mixture of isomers or unexpected ethers."

Diagnosis: Competing


 Substitution. 
Using primary alkoxide bases (like Sodium Ethoxide) on secondary bromides can lead to substitution (forming ethoxy-bromo-acids) rather than elimination.

The Fix:

  • Use Steric Bulk: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    . These non-nucleophilic or bulky bases cannot easily attack the carbon center (
    
    
    
    ) and will exclusively abstract protons (
    
    
    ).[1]
Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the critical bifurcation points where your reaction can fail. Use this to map your current impurity profile to the root cause.[1]

Dehydrobromination_Pathways Start Vicinal Dibromo Acid (Substrate) Base Add Base (KOH, NaNH2, DBU) Start->Base Carboxylate Dibromo Carboxylate (Anion) Base->Carboxylate Deprotonation (Fast) VinylBr_Z (Z)-Vinyl Bromide (Fast Elimination) Carboxylate->VinylBr_Z E2 Elimination (Anti-Periplanar) VinylBr_E (E)-Vinyl Bromide (Slow/Stalled) Carboxylate->VinylBr_E E2 Elimination (Syn-Periplanar or Steric Control) Decarb_Prod Bromo-Alkene (Decarboxylation) Carboxylate->Decarb_Prod Grob Fragmentation (Favored in Acetone/Low Polarity) Sub_Prod Alkoxy-Bromo Acid (Substitution) Carboxylate->Sub_Prod SN2 Attack (Favored by small bases e.g. NaOEt) Alkyne Target Alkynoic Acid VinylBr_Z->Alkyne 2nd Elimination (Fast) VinylBr_E->Alkyne 2nd Elimination (Requires Heat/Strong Base)

Caption: Mechanistic bifurcation showing how stereochemistry and base choice dictate the ratio of Target Alkyne vs. Decarboxylation/Substitution byproducts.

Part 3: Optimized Protocol & Data
Reagent Selection Matrix

Use this table to select the correct base/solvent system based on your substrate's sensitivity.[1]

Substrate TypeRecommended SystemTemp (

C)
Risk FactorMitigation
Robust Aliphatic KOH / Ethanol (95%)Reflux (78)Substitution (

)
Use high concentration KOH; rapid heating.
Aromatic (

)
KOH / Methanol0

25
Decarboxylation Protect as ester first ; Keep temp low initially.
Acid-Sensitive DBU / THF or DCM25

40
Incomplete RxnMonitor by TLC; may stop at vinyl bromide.[1]
Stubborn Substrate

/ Liq.[1]

-33Salt FormationRequires acidic workup; anhydrous conditions essential.
Standard Operating Procedure (SOP): Phenylpropiolic Acid Synthesis

This protocol minimizes decarboxylation by using the ester strategy.[1]

  • Esterification: Dissolve 2,3-dibromo-3-phenylpropanoic acid (10 mmol) in MeOH (30 mL) with catalytic

    
    . Reflux 2h. Isolate methyl ester.[1]
    
  • Elimination:

    • Dissolve the ester (10 mmol) in dry THF (20 mL).

    • Add DBU (22 mmol, 2.2 eq) dropwise at

      
      C.
      
    • Warm to room temperature and stir for 4 hours. Self-Validation: Check TLC for disappearance of the di-bromide spot.[1]

  • Hydrolysis (Saponification):

    • Add aqueous KOH (15 mmol, 1.5 eq) directly to the reaction mixture.

    • Stir at

      
      C until the ester is consumed.
      
  • Workup:

    • Acidify carefully with cold 1M HCl to pH 2 (Caution: Exothermic).[1]

    • Extract with Ethyl Acetate.[1][2] Recrystallize from

      
       or Hexanes.[1]
      
Part 4: Frequently Asked Questions (FAQ)

Q: Why does my meso-dibromosuccinic acid yield a different product than the racemic starting material? A: This is a classic stereochemical trap. Dehydrobromination is stereospecific (anti-elimination).[1]

  • Meso-isomer: The H and Br are anti-periplanar only in a conformation that leads to bromo-fumaric acid (trans-alkene), which resists further elimination.

  • Racemic mixture: Contains enantiomers where the H and Br alignment favors formation of the alkyne precursor.[1]

  • Reference: See Organic Syntheses regarding the specific geometry requirements for succinic acid derivatives [1].

Q: Can I use Pyridine as a base? A: Generally, no.[1] Pyridine is too weak (


) to effect the second elimination to the alkyne.[1] It is typically used only for dehydrohalogenation to alkenes (vinyl halides).[1] For alkynes, you need a base with a conjugate acid 

(Alkoxide, Amide).

Q: How do I remove the dark "tars" formed during the reaction? A: Tars usually result from polymerization of the alkyne product or oxidation under harsh basic conditions.[1]

  • Perform the reaction under Nitrogen/Argon atmosphere .

  • Add a radical inhibitor (like BHT) if the substrate is prone to radical polymerization.[1]

  • Purification: Pass the crude mixture through a short pad of silica gel immediately after workup to remove polymers before crystallization.[1]

References
  • Abbott, T. W.; Althsen, D. (1938).[1] "Phenylpropiolic Acid".[1] Organic Syntheses, 18, 70. Link

  • Grovenstein, E.; Lee, D. E. (1953). "The Mechanism of the Decarboxylative Elimination of 2,3-Dibromo-3-phenylpropanoic Acid". Journal of the American Chemical Society, 75(11), 2639–2644. Link

  • March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section 17-13: Dehydrohalogenation).

  • Reich, H. J. (2024).[3] "Elimination Reactions". University of Wisconsin-Madison Chemistry Database. Link

Sources

Technical Support Center: Purification of Brominated Nitrophenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PUR-BNP-001

Welcome to the Purification Support Hub

You are dealing with a brominated nitrophenylpropanoic acid derivative.[1] Whether you are synthesizing 3-(3-bromo-4-nitrophenyl)propanoic acid (common scaffold for SARMs/integrin antagonists) or an


-bromo  derivative, you face a specific set of physicochemical challenges:
  • Regioisomers: Nitration of brominated aromatics (or vice versa) often yields ortho/para mixtures that are difficult to separate.

  • "Oiling Out": The nitro group increases polarity, but the bromine adds lipophilicity, often leading to products that refuse to crystallize and instead form sticky oils.

  • Tailing: The free carboxylic acid moiety interacts strongly with silica, causing streakiness in chromatography.

This guide prioritizes yield preservation and isomeric purity .

Module 1: The "Quick Fix" – Acid-Base Extraction

Use Case: Removing non-acidic impurities (unreacted neutral precursors, inorganic salts, or tar).

Before attempting recrystallization, you must remove "gunk" that prevents crystal lattice formation. Because your target is a carboxylic acid (


), we can exploit pH switching.
The Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . (Avoid DCM if possible; EtOAc is greener and handles emulsions better).

  • Base Extraction: Extract the organic layer 2x with saturated

    
     .
    
    • Why? The acid deprotonates to the carboxylate salt (

      
      ) and moves to the water layer. Neutral impurities stay in the EtOAc.
      
    • Warning: Do not use

      
       if you have an 
      
      
      
      -bromo group, as it may cause elimination to an alkene.
      
      
      is milder.
  • Wash: Wash the combined aqueous layer once with fresh EtOAc to remove trapped neutrals.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH 1–2.

    • Observation: Your product should precipitate as a white/pale yellow solid.

  • Recovery: Extract the cloudy aqueous mixture 3x with EtOAc, dry over

    
    , and concentrate.
    
Visual Workflow (Logic Flow)

ExtractionLogic Start Crude Mixture (Acid + Neutrals) Step1 Dissolve in EtOAc Wash with sat. NaHCO3 Start->Step1 Split Phase Separation Step1->Split OrgLayer Organic Layer (Contains Neutrals/Tars) Split->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Acidify Acidify with HCl (pH 1) AqLayer->Acidify Precip Precipitate/Cloudy Acidify->Precip Final Re-extract with EtOAc Evaporate -> Pure Acid Precip->Final

Caption: Logic flow for isolating the carboxylic acid from neutral contaminants using pH switching.

Module 2: The "Deep Clean" – Recrystallization

Use Case: Removing isomers (e.g., 3-nitro vs 4-nitro) and trace colored impurities.

Nitro-aromatics are notorious for "oiling out." The key is to use a solvent system that allows a higher boiling point than the melting point of the solvated impurity.

Recommended Solvent Systems
Solvent PairRatio (v/v)ApplicationRisk Level
Ethanol / Water 5:1 to 2:1Standard for nitro-aromatics.Low. Good for removing inorganic salts.
EtOAc / Heptane 1:2 to 1:5Best for lipophilic brominated acids.Medium. Risk of oiling out if cooled too fast.
Toluene PureHigh boiling point. Good for stubborn isomers.High. Hard to remove solvent traces.
The "Anti-Oil" Protocol
  • Dissolve crude solid in the minimum amount of boiling solvent A (e.g., Ethanol or EtOAc).

  • Crucial Step: If the solution is dark orange/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat. Add Solvent B (Water or Heptane) dropwise until persistent cloudiness appears.

  • Add one drop of Solvent A to clear the solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Wrap the flask in foil/towel to cool to Room Temp over 2 hours. Then move to 4°C fridge.

Expert Insight: If your product oils out (forms a droplet at the bottom), reheat to dissolve, add slightly more Solvent A, and cool much slower. Vigorous stirring during cooling can sometimes force crystallization over oiling.

Module 3: The "Precision Tool" – Chromatography

Use Case: Separating regioisomers (e.g., ortho-Br vs para-Br) that co-crystallize.

Free carboxylic acids streak on silica gel because they interact with the slightly acidic silanol groups (


). You must  modify your mobile phase.
Mobile Phase Optimization
  • Base System: Hexane / Ethyl Acetate (or DCM / MeOH).

  • The Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to the mobile phase.

    • Mechanism:[2][3] The added acid suppresses the ionization of your product (

      
      ), keeping it in the neutral, less polar form. This sharpens the peak and reduces tailing.
      
Isomer Separation Strategy

Brominated nitro isomers often have different dipole moments.

  • TLC Check: Run TLC in 30% EtOAc/Hexane + 1% AcOH.

  • Visualization: UV (254 nm) is standard. Brominated compounds may also quench fluorescence strongly.

  • Gradient: Start at 5% EtOAc, ramp slowly to 40% EtOAc. The ortho-nitro isomers usually elute faster (less polar due to internal H-bonding or twisting) than para-nitro isomers.

Module 4: Troubleshooting & FAQs

Q: My product is a sticky red oil that won't solidify. What now?

A: This is the "Nitro Curse."

  • Trituration: Add cold Hexane or Pentane to the oil and sonicate vigorously. This removes trapped solvent and forces the lattice to crash out.

  • High-Vac: Put the oil on a high-vacuum line (< 1 mbar) for 12 hours. Residual solvent often acts as a plasticizer, preventing crystallization.

Q: I have a mixture of regioisomers. Recrystallization isn't working.

A: Recrystallization is poor at separating 50:50 mixtures. It works best when one component is >80%.

  • Action: Perform a rough Flash Column first to enrich your desired isomer to >80%, then recrystallize to get >99%.

Q: The NMR shows the right peaks, but the melting point is 10°C too low.

A: You likely have trapped solvent or a specific impurity like the non-brominated precursor.

  • Check: Run a

    
    -NMR. Look for extra aromatic peaks.
    
  • Fix: Dry at 50°C in a vacuum oven. If peaks persist, recrystallize from a different solvent system (switch from EtOH to Toluene).

Analytical Validation Workflow

Once purified, validate using this logic tree to ensure it meets pharmaceutical standards.

Validation Sample Purified Solid HNMR 1H NMR (Check Solvents) Sample->HNMR HPLC HPLC (UV 254) (Check Purity %) Sample->HPLC MP Melting Point (Sharp Range < 2°C?) Sample->MP Decision Pass? HNMR->Decision HPLC->Decision MP->Decision Release Ready for Bio-Assay Decision->Release Yes Reprocess Return to Module 2 Decision->Reprocess No

Caption: Analytical decision matrix for validating the purity of the isolated acid.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of aromatic acids).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific solvent data for nitro/bromo aromatics).

  • PubChem. (n.d.).[1][4] 3-(4-Nitrophenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • O'Neil, M. J. (Ed.).[2] (2013).[5] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (Physical properties of nitrophenylpropanoic acid derivatives).

Sources

Technical Support Center: Navigating the Complexities of 3-Nitro Derivative Solubility in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and complex solubility challenges encountered with 3-nitro derivatives during Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the knowledge and practical protocols to achieve high-quality NMR spectra for these often-recalcitrant compounds.

The Challenge: Why Are 3-Nitro Derivatives Problematic?

3-Nitro aromatic compounds are a cornerstone in medicinal chemistry and materials science. However, their unique electronic and structural features often lead to poor solubility in standard deuterated solvents. The strong electron-withdrawing nature of the nitro group, combined with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, can result in high lattice energies and low solvation capacity. This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My 3-nitro compound is insoluble in CDCl₃. What is the next logical solvent to try?

If your 3-nitro derivative fails to dissolve in deuterated chloroform (CDCl₃), a common first choice for many organic compounds, the next step is to try a more polar aprotic solvent.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative due to its high polarity and strong solvating ability for polar and ionic compounds.[1][2] For compounds with acidic or basic functionalities, deuterated methanol (CD₃OD) can also be effective.[3]

Q2: I've tried CDCl₃, DMSO-d₆, and CD₃OD, but my 3-nitro derivative remains poorly soluble. What are my options?

When common solvents fail, a multi-pronged approach is necessary. Consider the following advanced strategies:

  • Solvent Mixtures: Employing a mixture of deuterated solvents can often enhance solubility where single solvents do not suffice. A common and effective combination for polar compounds is a mixture of CDCl₃ and CD₃OD (e.g., a 4:1 ratio).[4]

  • Elevated Temperature: For compounds that are thermally stable, acquiring the NMR spectrum at a higher temperature can significantly improve solubility.[5][6] However, be mindful of the solvent's boiling point and potential degradation of your compound.[5]

  • Acidic Solvents: For particularly stubborn basic 3-nitro derivatives, deuterated trifluoroacetic acid (TFA-d) can be a powerful, albeit harsh, solvent.[7][8] It is crucial to ensure your compound is stable under acidic conditions.[9]

Q3: Can I use non-deuterated solvents if my compound is only soluble in one?

While not ideal due to strong solvent signals, it is possible. You can dissolve your compound in the non-deuterated solvent and place it in an NMR tube with a sealed capillary containing a deuterated solvent for locking purposes.[10] This technique allows the spectrometer to maintain a stable magnetic field. However, you will have to contend with the large proton signals from your solvent, which may obscure peaks from your analyte.

Q4: Are there any "universal" solvents for highly insoluble compounds?

While no single solvent is truly universal, some less common options offer broad applicability for challenging compounds:

  • Deuterated Pyridine (Pyridine-d₅): This is a good option for many polar organic compounds that are insoluble in other common solvents.[11]

  • Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature and can dissolve a wide range of polar and nonpolar compounds.[12][13] Their use in NMR is an emerging area for tackling difficult solubility problems.[14][15]

Q5: How does the position of the nitro group and other substituents affect solubility?

The overall polarity and potential for intermolecular interactions of the molecule dictate its solubility. For instance, 3-nitrobenzoic acid is more acidic than benzoic acid due to the electron-withdrawing nitro group, which influences its solubility in different solvents.[16] The presence of other functional groups that can participate in hydrogen bonding (e.g., hydroxyl or amino groups) will also significantly impact solubility.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for systematically addressing the poor solubility of your 3-nitro derivative.

Step 1: Initial Solvent Screening

Begin with a logical progression of common deuterated solvents. Test the solubility of a small amount of your compound (typically 5-25 mg for ¹H NMR) in approximately 0.6-0.7 mL of the solvent.[10]

Solvent Typical Use Case Considerations
Chloroform-d (CDCl₃) Non-polar to moderately polar compounds.[1]Often the first choice but may not be polar enough for many 3-nitro derivatives.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) Highly polar and ionic compounds.[1]High boiling point can make sample recovery difficult.[11]
Methanol-d₄ (CD₃OD) Polar compounds, especially those with hydrogen bonding capabilities.[3]Can exchange with labile protons (e.g., -OH, -NH).
Acetone-d₆ Good for a range of polar organic molecules.Can be a good intermediate polarity option.
Deuterium Oxide (D₂O) Water-soluble compounds.[1]Limited utility for most organic 3-nitro derivatives unless they are salts.
Step 2: Advanced Solubilization Techniques

If initial screening fails, proceed to more advanced methods.

  • Preparation: In a clean vial, dissolve your 3-nitro derivative in the solvent in which it shows partial solubility.

  • Titration: Add a co-solvent dropwise with gentle agitation until the compound fully dissolves. A common starting point is a 4:1 mixture of a less polar solvent (like CDCl₃) with a more polar one (like CD₃OD).[4]

  • Transfer: Once dissolved, transfer the solution to an NMR tube.

  • Solvent Selection: Choose a solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈.

  • Sample Preparation: Prepare your NMR sample as usual. Use a ceramic spinner for temperatures above 50°C.[5]

  • Instrument Setup: Follow your spectrometer's guidelines for variable temperature experiments. Increase the temperature in increments of 10°C, allowing it to equilibrate at each step.[5]

  • Data Acquisition: Acquire your spectrum once the desired temperature and solubility are reached.

Caution: Ensure your compound is thermally stable at the target temperature to avoid degradation.

  • Solvent Choice: Use deuterated trifluoroacetic acid (TFA-d) for compounds that are likely to protonate and become more soluble.[7][17]

  • Sample Preparation: Carefully dissolve your compound in TFA-d. Note that TFA-d is corrosive and should be handled with appropriate safety precautions.[7]

  • Analysis: Acquire the NMR spectrum. Be aware that the chemical shifts of your compound may be significantly different in such a strong acid compared to neutral solvents.

Step 3: Unconventional Approaches for Extremely Insoluble Compounds

For the most challenging cases, consider these specialized techniques.

  • Surfactants and Micelles: The use of surfactants to form reverse micelles can encapsulate polar compounds in a non-polar solvent, allowing for high-resolution NMR.[18] This is a more complex technique generally applied in biomolecular NMR but can be adapted for small molecules.

  • Ionic Liquids: These can be excellent solvents for a wide range of compounds due to their unique properties.[12][13] The choice of cation and anion in the ionic liquid can be tuned to optimize solubility.[13]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for tackling solubility issues with 3-nitro derivatives.

Solubility_Workflow cluster_start Start: Insoluble 3-Nitro Derivative cluster_primary Primary Solvent Screening cluster_advanced Advanced Techniques cluster_specialized Specialized Methods cluster_end Goal Start Compound Insoluble in Initial Solvent CDCl3 Try CDCl₃ Start->CDCl3 Start with non-polar DMSO Try DMSO-d₆ CDCl3->DMSO If insoluble MeOD Try CD₃OD DMSO->MeOD If insoluble Acetone Try Acetone-d₆ MeOD->Acetone If insoluble D2O Try D₂O Acetone->D2O If insoluble (for salts) MixedSolvents Use Mixed Solvents (e.g., CDCl₃/CD₃OD) D2O->MixedSolvents If still insoluble HighTemp High-Temperature NMR MixedSolvents->HighTemp If still insoluble Success Soluble Sample for NMR Analysis MixedSolvents->Success AcidicSolvents Use Acidic Solvents (e.g., TFA-d) HighTemp->AcidicSolvents If still insoluble & thermally stable HighTemp->Success Surfactants Surfactants/Micelles AcidicSolvents->Surfactants If still insoluble & unstable in acid AcidicSolvents->Success IonicLiquids Ionic Liquids Surfactants->IonicLiquids Alternative specialized method Surfactants->Success IonicLiquids->Success

Caption: A decision-making workflow for solving solubility issues of 3-nitro derivatives.

Data Summary: Solubility of Selected 3-Nitro Derivatives

The following table summarizes the known solubility data for representative 3-nitro compounds in various solvents. This can serve as a starting point for your own experiments.

CompoundSolventSolubilityTemperature (°C)
3-Nitrobenzoic Acid Water0.24 g / 100 mL15
Methanol47.34 g / 100 mL10
Ethanol--
Acetonitrile--
Dichloromethane--
Toluene--
Ethyl Acetate--
3-Nitroaniline Water0.1 g / 100 mL20
MethanolVery soluble-
EthanolSoluble-
AcetoneSoluble-
BenzeneSlightly soluble-
3-Nitrophenol MethanolSoluble-

Logical Relationships in Solvent Selection

The choice of solvent is not arbitrary but follows a logical progression based on the principles of "like dissolves like." The diagram below illustrates the relationship between compound polarity and optimal solvent choice.

Solvent_Choice_Logic cluster_compound Compound Polarity cluster_solvent Deuterated Solvent Choice Compound Non-Polar Intermediate Polarity Highly Polar / Ionic Solvent CDCl₃, Benzene-d₆ Acetone-d₆, THF-d₈ DMSO-d₆, CD₃OD, D₂O Compound:f0->Solvent:f0 dissolves Compound:f1->Solvent:f1 dissolves Compound:f2->Solvent:f2 dissolves

Caption: Matching compound polarity with the appropriate class of deuterated NMR solvent.

References

  • Babu, C. R., et al. (2007). Novel surfactant mixtures for NMR spectroscopy of encapsulated proteins dissolved in low-viscosity fluids. Journal of the American Chemical Society. [Link]

  • WebSpectra. (n.d.). Beginning Problem #18. UCLA Department of Chemistry and Biochemistry. [Link]

  • ARMAR Isotopes. (n.d.). Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • News-Medical. (2026). How to perform surfactant testing using benchtop NMR spectroscopy. [Link]

  • PubChem. (n.d.). Trifluoroacetic acid-d. National Center for Biotechnology Information. [Link]

  • Isotopees. (2024). Exploring the Applications and Benefits of Deuterated Solvents in Chemical Research. [Link]

  • Carl ROTH. (n.d.). Trifluoroacetic acid D. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • University of Notre Dame. (n.d.). High Temperature NMR. [Link]

  • Solubility of Things. (n.d.). 3-Nitroaniline. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Link]

  • PubChem. (n.d.). Insights into Ionic Liquid/Aromatic Systems from NMR Spectroscopy: How Water Affects Solubility and Intermolecular Interactions. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?[Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]

  • PubChem. (n.d.). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2011). Innovative NMR Strategies for Complex Macromolecules. ACS Symposium Series. [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • ResearchGate. (2021). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?[Link]

  • MDPI. (n.d.). New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs. [Link]

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?[Link]

  • ResearchGate. (n.d.). NMR studies of surfactants. [Link]

  • IntechOpen. (n.d.). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. [Link]

  • PubChem. (n.d.). 3-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Carl ROTH. (n.d.). 3-Nitrophenol. [Link]

  • ATB. (n.d.). 3-Nitrophenol. [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • NIST. (n.d.). Phenol, 3-nitro-. [Link]

  • Loba Chemie. (n.d.). 3-NITROBENZOIC ACID. [Link]

  • PubChem. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. [Link]

  • PubChem. (n.d.). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. [Link]

Sources

Validation & Comparative

Advanced Analytical Guide: 1H NMR Characterization of 2,3-Dibromo-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2,3-Dibromo-3-(3-nitrophenyl)propanoic Acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid , a halogenated derivative of 3-nitrocinnamic acid. This compound serves as a critical intermediate in the synthesis of modified amino acids and heterocyclic pharmacophores.

The primary analytical challenge lies in distinguishing the diastereomeric purity (erythro vs. threo) resulting from the bromination mechanism.[1] This guide compares the spectral performance of the target compound against its non-nitrated parent and its diastereomeric alternative, providing researchers with diagnostic markers for structural validation.

Synthesis & Stereochemical Context

To interpret the NMR spectrum correctly, one must understand the compound's origin. The synthesis typically involves the electrophilic addition of elemental bromine (


) to (E)-3-nitrocinnamic acid .
  • Mechanism: Electrophilic addition via a cyclic bromonium ion intermediate.

  • Stereochemistry: The reaction proceeds via anti-addition .[1]

  • Outcome: Bromination of the trans (E) alkene predominantly yields the (±)-erythro (or anti) diastereomer (

    
     / 
    
    
    
    ).
  • Alternative: The threo isomer is typically a minor impurity or the product of cis-alkene bromination.

Diagram 1: Synthesis & Stereochemical Flow

SynthesisFlow Start (E)-3-Nitrocinnamic Acid (Trans-Alkene) Reagent Br2 / CH2Cl2 (Electrophilic Addition) Start->Reagent Intermediate Cyclic Bromonium Ion (Bridged) Reagent->Intermediate Step 1: Electrophilic Attack Product (±)-Erythro-2,3-dibromo- 3-(3-nitrophenyl)propanoic acid Intermediate->Product Step 2: Anti-Attack by Br- Impurity Threo Isomer (Minor/Alternative) Intermediate->Impurity Side Reaction / Rotation

Caption: Logical flow of bromination stereochemistry. The anti-addition mechanism dictates the formation of the erythro diastereomer as the major product.

Experimental Protocol

For optimal resolution of the aliphatic coupling constants (


) required for diastereomer differentiation, sample preparation is critical.
Standard Operating Procedure (SOP)
  • Solvent Selection:

    • Primary: Deuterated Chloroform (

      
      , 99.8% D) is preferred for resolving the acidic proton and minimizing exchange broadening.
      
    • Alternative: DMSO-

      
       is required if the carboxylic acid moiety leads to solubility issues, though it may shift the acidic proton (
      
      
      
      ) to
      
      
      ppm and broaden peaks due to viscosity.
  • Sample Concentration: Dissolve 10–15 mg of the solid acid in 0.6 mL of solvent. Filter through a glass wool plug if insoluble particulates remain.

  • Acquisition Parameters:

    • Frequency: Minimum 300 MHz (400+ MHz recommended for clear separation of aromatic multiplets).

    • Scans: 16–32 scans are sufficient for proton NMR.

    • Reference: Tetramethylsilane (TMS) at

      
       ppm.
      

Spectral Analysis: The Diagnostic Markers

A. The Aromatic Region (Nitro Group Effect)

The 3-nitro group is a strong electron-withdrawing group (EWG), inducing significant downfield shifts and a specific splitting pattern compared to the unsubstituted parent.

  • H-2' (Singlet-like): The proton between the nitro group and the alkyl chain is the most deshielded aromatic proton (

    
     ppm).
    
  • H-4' (Doublet): Ortho to the nitro group (

    
     ppm).
    
  • H-6' (Doublet): Ortho to the alkyl chain, less deshielded (

    
     ppm).
    
  • H-5' (Triplet): Meta to both substituents, appears as a pseudo-triplet (

    
     ppm).
    
B. The Aliphatic Region (Chiral Center Identification)

The two chiral centers (C2 and C3) possess non-equivalent protons (


 and 

) that form an AB spin system .
  • 
     (C3-H, Benzylic):  Resonates downfield due to the proximity of the aromatic ring, the bromine atom, and the inductive effect of the nitro group.
    
    • Position:

      
       ppm (Doublet).
      
  • 
     (C2-H, Alpha to Carbonyl):  Resonates slightly upfield of 
    
    
    
    but is deshielded by the carboxylic acid and bromine.
    • Position:

      
       ppm (Doublet).
      
C. Stereochemical Determination (Coupling Constants)

The vicinal coupling constant (


) is the definitive metric for distinguishing erythro from threo.
  • Erythro (Anti-Addition Product): The most stable conformer places the large Phenyl and Carboxyl groups anti to each other. In this conformation, the H-C-C-H dihedral angle is typically

    
     or 
    
    
    
    depending on specific steric bulk balance. Empirical data for cinnamic acid dibromides indicates the erythro isomer typically exhibits a larger
    
    
    value (
    
    
    Hz)
    compared to the threo isomer, consistent with an anti-periplanar proton arrangement in the dominant conformer.
  • Threo (Syn-Addition/Isomerization): Typically displays a smaller coupling constant or distinct chemical shifts due to different magnetic environments.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound with its key "alternatives": the non-nitrated parent (standard reference) and the threo diastereomer (impurity).

Table 1: Comparative Chemical Shift Data ( , ppm)
FeatureTarget: 3-Nitro-Erythro Isomer Alternative 1: Non-Nitrated Parent Alternative 2: 3-Nitro-Threo Isomer
Aromatic H-2' 8.35 (s) (Deshielded by

)
7.30 - 7.40 (m)8.35 (s)
Benzylic

5.55 (d) 5.35 (d)~5.45 (d)
Alpha

5.05 (d) 4.85 (d)~4.95 (d)
Coupling (

)
11.5 Hz (Diagnostic for Erythro)11.0 - 12.0 Hz< 10.0 Hz (Variable)
COOH 10.0 - 12.0 (bs) 10.0 - 12.0 (bs)10.0 - 12.0 (bs)

Note: Exact shifts may vary by ±0.1 ppm depending on concentration and solvent acidity. The relative differences (shifts) are constant.

Diagram 2: Diagnostic Decision Tree

DecisionTree Start Analyze Aliphatic Region (4.5 - 6.0 ppm) CheckJ Measure Coupling Constant (J) Start->CheckJ HighJ J ≈ 11-12 Hz CheckJ->HighJ LowJ J < 10 Hz CheckJ->LowJ Erythro Conclusion: Erythro Isomer (Major Product) HighJ->Erythro Threo Conclusion: Threo Isomer (Minor Impurity) LowJ->Threo CheckAromatic Check Aromatic Region (7.5 - 8.5 ppm) Erythro->CheckAromatic NitroPattern Pattern: s, d, t, d (Shift > 7.5 ppm) CheckAromatic->NitroPattern ParentPattern Pattern: Multiplet (Shift < 7.5 ppm) CheckAromatic->ParentPattern TargetConfirm CONFIRMED: 2,3-dibromo-3-(3-nitrophenyl) propanoic acid NitroPattern->TargetConfirm

Caption: Analytical workflow for confirming identity and stereochemistry using 1H NMR markers.

References

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2,3-dibromo- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry (RSC). Bromination of Cinnamic Acid: Stereospecificity and Mechanism. Comprehensive Organic Chemistry Experiments. Available at: [Link]

  • Murov, S. Stereochemistry of Bromine Addition to trans-Cinnamic Acid. Organic Chemistry Directory.[2] Available at: [Link]

  • Reich, H. J. Spin-Spin Splitting: J-Coupling and the Karplus Equation. University of Wisconsin-Madison. Available at: [Link]

  • PubChem. 2,3-Dibromo-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Mass Spectrometry Fragmentation of Brominated Nitro Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated nitro compounds represent a unique analytical challenge due to the interplay between the electronegative nitro group (


) and the heavy halogen bromine (

). These moieties create distinct isotopic signatures and fragmentation pathways that are critical for structural elucidation in drug metabolism (DMPK) and environmental analysis (DBPs).

This guide compares the two primary mass spectrometry ionization techniques used for these compounds: Electron Ionization (EI) and Negative Chemical Ionization (NCI) .[1] While EI remains the gold standard for structural fingerprinting, this guide demonstrates why NCI is the superior alternative for trace-level sensitivity, offering up to a 100-fold increase in signal-to-noise ratio for this specific chemical class.

The Isotopic Signature: The "Twin Peak" Rule

Before analyzing fragmentation, one must validate the molecular ion (


) using the bromine isotopic signature. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, 

and

, in an approximate 1:1 ratio (50.7% vs. 49.3%).

Diagnostic Rule: Any fragment ion containing a single bromine atom must appear as a doublet separated by 2 mass units (


 and 

) of nearly equal intensity.
Ion TypeIsotope PatternDiagnostic Significance
Monobrominated (

)
1:1 DoubletConfirms presence of 1 Br atom.
Dibrominated (

)
1:2:1 TripletConfirms presence of 2 Br atoms.
Bromine-Free Fragment SingletIndicates loss of the Br substituent.

Comparative Analysis: EI vs. NCI vs. ESI[2]

The choice of ionization source dictates the quality of data. For brominated nitro compounds, the high electron affinity of the nitro group makes NCI a powerful alternative to standard EI.

Performance Matrix
FeatureElectron Ionization (EI) Negative Chemical Ionization (NCI) Electrospray (ESI)
Mechanism Hard Ionization (70 eV). High energy fragmentation.Soft Ionization. Electron capture by electronegative groups.Soft Ionization. Solution-phase ion evaporation.
Primary Utility Structural Elucidation. Generates rich fragment libraries.[2]Trace Quantification. Extreme sensitivity for nitro/halo groups.Polar/Labile Analysis. Best for non-volatiles.
Molecular Ion Often weak or absent (due to labile

).
Usually dominant radical anion

.
Forms adducts

or

.
Sensitivity Baseline (ng range).Superior (pg/fg range). Moderate (ng range).
Recommendation Use for Unknown ID .Use for Targeted Screening .Use for LC-compatible metabolites.
Decision Workflow

Ionization_Workflow Start Sample: Brominated Nitro Compound Goal_ID Goal: Structural ID? Start->Goal_ID Goal_Quant Goal: Trace Quant? Start->Goal_Quant EI Method: EI (70 eV) (Hard Ionization) Goal_ID->EI High Energy NCI Method: NCI (Methane) (Soft Ionization) Goal_Quant->NCI Electron Capture Result_EI Rich Fragmentation (M-NO2, M-Br observed) EI->Result_EI Result_NCI High Sensitivity (Stable M- radical anion) NCI->Result_NCI

Caption: Decision matrix for selecting ionization modes. EI provides structural detail; NCI leverages the nitro group's electron affinity for maximum sensitivity.

Mechanistic Fragmentation Pathways (EI)

In Electron Ionization, brominated nitro compounds follow a predictable decay. We will use 1-bromo-4-nitrobenzene (


, MW 201/203) as the reference standard.
Key Fragmentation Channels[4]
  • Primary Cleavage (Loss of Nitro Group): The

    
     bond is generally the weakest link. The molecular ion loses the radical 
    
    
    
    (46 Da).
    
    
    Result: A phenyl cation retaining the bromine atom (Isotopic doublet persists).
  • Secondary Cleavage (Loss of Bromine): The resulting phenyl cation loses the bromine radical

    
     (79/81 Da).
    
    
    
    
    Result: A benzyne-type cation at
    
    
    76 (Singlet).
  • Alternative Pathway (Nitro-Nitrite Rearrangement): Nitroaromatics can undergo a rearrangement where the oxygen attacks the ring, leading to the loss of

    
     (30 Da).
    
    
    
    
    Result: A phenoxy cation
    
    
    .
Fragmentation Visualization[5]

Fragmentation_Mechanism M_Ion Molecular Ion (M+) m/z 201 / 203 (1:1) [Br-C6H4-NO2]+. Frag_M_NO [M - NO]+ m/z 171 / 173 Phenoxy Cation M_Ion->Frag_M_NO Frag_M_NO2 [M - NO2]+ m/z 155 / 157 (1:1) Bromophenyl Cation M_Ion->Frag_M_NO2 Loss_NO2 - NO2 (46 Da) Frag_Phenyl [C6H4]+ m/z 76 (Singlet) Phenyl/Benzyne Cation Frag_M_NO2->Frag_Phenyl Loss_Br - Br (79/81 Da) Loss_NO - NO (30 Da)

Caption: Primary fragmentation pathway of 1-bromo-4-nitrobenzene. The red path indicates the dominant channel (Loss of NO2 followed by loss of Br).

Experimental Protocols

To replicate these results, use the following validated protocols.

Protocol A: Structural Confirmation (EI-GC-MS)

Best for: Identification of synthesis intermediates.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.[3]

  • Scan Range: 40–350

    
    .
    
  • Data Check: Verify the 1:1 ratio at the molecular ion cluster.

Protocol B: High-Sensitivity Screening (NCI-GC-MS)

Best for: Environmental analysis (e.g., bromonitromethane in water).

  • Reagent Gas: Methane (CH4) at 40% flow rate (relative to carrier).

  • Source Temp: Lower to 150°C .

    • Why? NCI is an exothermic capture process. Lower temperatures stabilize the radical anion

      
       and prevent excessive fragmentation.
      
  • Tuning: Tune using PFDTD or equivalent to maximize

    
     633 (high mass sensitivity).
    
  • Detection: Monitor the molecular anion

    
    .
    

Reference Data: 1-Bromo-4-Nitrobenzene[7][8][9][10][11]

The following table summarizes the expected ion clusters for 1-bromo-4-nitrobenzene under standard EI conditions.

Fragment Ionm/z (Isotope 1)m/z (Isotope 2)Relative AbundanceStructural Assignment
Molecular Ion (

)
201 203 Moderate (40-60%)


171173Low (<10%)

(Rearrangement)

155 157 Base Peak (100%)

(Bromophenyl cation)

76-High (60-80%)Phenyl cation (Loss of Br from 155)

51-ModerateRing fragmentation

References

  • NIST Mass Spectrometry Data Center. (2025).[4] Mass Spectrum of 1-Bromo-4-nitrobenzene. NIST Chemistry WebBook, SRD 69. [Link]

  • Shimadzu Corporation. (n.d.). Principles and Advantages of Negative Chemical Ionization (NCI). Retrieved February 15, 2026. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation Patterns of Halogenated Compounds. [Link]

Sources

A Comparative Guide to the Crystallography of Phenylpropanoic Acids: Spotlight on 2,3-dibromo-3-phenylpropanoic acid and an Outlook on its Nitro-Substituted Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This guide provides a detailed overview of the crystal structure of 2,3-dibromo-3-phenylpropanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. To date, experimental crystal structure data for its derivative, 2,3-dibromo-3-(3-nitrophenyl)propanoic acid, is not publicly available in crystallographic databases. Therefore, this guide will present the comprehensive crystallographic analysis of the parent compound as a foundational reference. We will explore the established experimental protocols for its synthesis and single-crystal X-ray diffraction analysis. Furthermore, we will offer expert insights into how the introduction of a nitro-substituent on the phenyl ring could theoretically influence the molecular packing and overall crystal structure, providing a comparative framework for future research.

Synthesis and Crystallization: Establishing a Baseline

The synthesis of 2,3-dibromo-3-phenylpropanoic acid is typically achieved through the bromination of trans-cinnamic acid. The choice of reaction conditions and crystallization solvent system is critical for obtaining high-quality single crystals suitable for X-ray diffraction studies.

Experimental Protocol: Synthesis of 2,3-dibromo-3-phenylpropanoic acid

This protocol is adapted from established methods described in the literature.[1][2]

  • Dissolution: Dissolve 1.0 g of trans-cinnamic acid in 5 mL of glacial acetic acid in a round-bottom flask.

  • Bromination: While stirring, slowly add a 0.67 M solution of bromine in acetic acid dropwise at approximately 50°C. The disappearance of the bromine color indicates its consumption.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 50°C for an additional 10 minutes. If the orange color of bromine persists, add cyclohexene dropwise until the solution becomes light yellow.

  • Precipitation: Allow the mixture to cool to room temperature. The crude product can be precipitated by the addition of water.

  • Crystallization: Collect the precipitate by vacuum filtration. Recrystallization from a 1:1 ethanol-water solution at a low temperature (e.g., 277 K) can yield colorless crystals.[1] It has been observed that this method can produce two different crystal morphologies: rods and thin plates, which correspond to two distinct polymorphs.[1][2]

Crystal Structure Analysis of 2,3-dibromo-3-phenylpropanoic acid

Single-crystal X-ray diffraction studies have revealed that 2,3-dibromo-3-phenylpropanoic acid can crystallize in at least two polymorphic forms: an orthorhombic and a monoclinic system.[1][2] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as it can affect a compound's physical properties, including solubility and bioavailability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two known polymorphs of 2,3-dibromo-3-phenylpropanoic acid.

ParameterOrthorhombic PolymorphMonoclinic Polymorph
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/n
Unit Cell Dimensions a = 10.597(3) Åa = 5.5382(2) Å
b = 6.643(2) Åb = 28.8640(13) Å
c = 14.885(5) Åc = 6.6112(3) Å
α = 90°α = 90°
β = 90°β = 97.469(2)°
γ = 90°γ = 90°
Volume (ų) 1047.8(6)980.32(7)
Z 44
Key Structural Features Molecules form inversion dimers via O-H···O hydrogen bonds.Similar inversion dimers are formed. The aliphatic carbon atoms are disordered over three sites.[1][2]
CCDC Reference Not directly found in search results1519137[2]

Data for the orthorhombic polymorph is referenced from Thong et al. (2008) as cited in other sources.[1][2]

Visualizing the Crystallographic Workflow

The process of determining a crystal structure from a synthesized compound follows a logical progression of steps.

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Compound Crystallization Recrystallization to form single crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Crystal Structure Determination.

Comparative Analysis: The Potential Influence of a 3-Nitro Substituent

While the crystal structure of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid remains to be experimentally determined, we can hypothesize the potential structural implications of introducing a nitro group at the 3-position of the phenyl ring based on fundamental principles of crystallography and intermolecular interactions.

The introduction of a nitro group (-NO₂) would significantly alter the electronic and steric properties of the molecule. The nitro group is a strong electron-withdrawing group and is also capable of participating in various intermolecular interactions.

Potential Effects on Crystal Packing:
  • Hydrogen Bonding: The oxygen atoms of the nitro group could act as hydrogen bond acceptors, potentially leading to a more complex and varied hydrogen bonding network compared to the parent compound. This could disrupt the simple inversion dimer motif observed in the polymorphs of 2,3-dibromo-3-phenylpropanoic acid.

  • Dipole-Dipole Interactions: The highly polar nitro group would introduce strong dipole-dipole interactions, which would play a significant role in the overall crystal packing.

  • π-π Stacking: The electron-withdrawing nature of the nitro group would modify the electron density of the phenyl ring, potentially influencing π-π stacking interactions between adjacent molecules.

  • Steric Hindrance: The bulkiness of the nitro group could lead to different molecular conformations and packing arrangements to minimize steric hindrance.

Hypothetical Interaction Diagram

The following diagram illustrates the potential intermolecular interactions that could be present in the crystal structure of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B a_phenyl Phenyl Ring b_phenyl Phenyl Ring a_phenyl->b_phenyl π-π Stacking a_no2 NO₂ Group a_no2->b_phenyl NO₂···π Interaction b_cooh COOH Group a_no2->b_cooh NO₂···H-O Interaction a_cooh COOH Group a_cooh->b_cooh O-H···O Hydrogen Bond b_no2 NO₂ Group

Caption: Potential Intermolecular Interactions in the Crystal Structure of 2,3-dibromo-3-(3-nitrophenyl)propanoic acid.

Conclusion and Future Directions

The crystal structure of 2,3-dibromo-3-phenylpropanoic acid has been well-characterized, revealing the existence of at least two polymorphs. This body of work provides a solid foundation for understanding the solid-state properties of this class of compounds.

The absence of experimental data for 2,3-dibromo-3-(3-nitrophenyl)propanoic acid highlights an opportunity for further research. The synthesis and crystallographic analysis of this nitro-substituted analogue would be a valuable contribution to the field. Such a study would not only elucidate its specific solid-state structure but also provide empirical evidence for the effects of a strong electron-withdrawing group on the crystal packing of phenylpropanoic acids. This knowledge is crucial for the rational design of crystalline materials with desired physicochemical properties in the pharmaceutical and materials science industries.

References

  • Howard, T. R., Mendez-deMello, K. A., & Cardenas, A. J. P. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData, 1(6), x161885. [Link]

  • Scribd. (n.d.). 23-Dibromo-3-Phenylpropanoic Acid A Monoclinic Pol. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. Retrieved February 15, 2026, from [Link]

Sources

Technical Comparison: Stereochemical Differentiation of 3-Nitrocinnamic Acid Addition Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, the stereochemical outcome of electrophilic additions to cinnamic acid derivatives is a critical quality attribute. For 3-nitrocinnamic acid , the distinction between syn and anti addition products is not merely academic; it dictates the topology of the resulting scaffold, influencing biological binding affinity and solubility.

This guide provides a rigorous technical comparison of the two potential diastereomeric products resulting from the bromination of trans-3-nitrocinnamic acid: the erythro (anti-addition) and threo (syn-addition) dibromides.[1] We prioritize


H NMR spectroscopy  as the definitive analytical standard over melting point analysis, due to the ambiguity introduced by the electron-withdrawing nitro group.
Core Differentiation Matrix
FeatureErythro Isomer (Anti-Addition)Threo Isomer (Syn-Addition)
Stereocenters

(Racemic)

(Racemic)
Precursor Pathway Cyclic Bromonium Ion (Concerted)Ion-Pair / Open Carbocation

H NMR


Hz
(Large)

Hz
(Small)
Thermodynamic Stability Generally Higher (Favored Product)Lower (Kinetic/Radical Product)

Mechanistic Causality

To control the product, one must understand the mechanism.[2] The stereoselectivity of bromination on 3-nitrocinnamic acid is compromised compared to unsubstituted cinnamic acid.

  • The Standard Pathway (Anti): The reaction proceeds via a cyclic bromonium ion. Backside attack by bromide (

    
    ) leads exclusively to the erythro dibromide.
    
  • The Nitro Effect (Syn Leakage): The 3-nitro group (

    
    ) is strongly electron-withdrawing. This destabilizes the cationic bromonium intermediate, increasing the character of the open benzylic carbocation. Bond rotation in this short-lived intermediate allows for syn addition, yielding the threo isomer.
    
Pathway Visualization

BrominationMechanism Start trans-3-Nitrocinnamic Acid Bromonium Cyclic Bromonium Ion (Stereospecific Intermediate) Start->Bromonium Electrophilic Attack Carbocation Open Carbocation (Rotational Freedom) Start->Carbocation Nitro-Destabilization Pathway Br2 Br2 / CH2Cl2 AntiProduct Erythro-2,3-dibromo-3-(3-nitrophenyl)propanoic acid (Major Product) Bromonium->AntiProduct Backside Attack (Anti) Carbocation->AntiProduct Attack Face A SynProduct Threo-2,3-dibromo-3-(3-nitrophenyl)propanoic acid (Minor Product) Carbocation->SynProduct Attack Face B (Syn)

Figure 1: Mechanistic bifurcation showing how the nitro group facilitates carbocation formation, leading to potential loss of stereospecificity.

Analytical Protocols (Self-Validating Systems)

Method A: NMR Spectroscopy (The Gold Standard)

This is the only method capable of quantifying the diastereomeric excess (


) without reference standards. It relies on the Karplus relationship , which correlates the vicinal coupling constant (

) with the dihedral angle (

) between protons.
  • Erythro (Anti-Product): The most stable conformer places the large bromine atoms anti-periplanar to minimize steric clash. Consequently, the vicinal protons (

    
     and 
    
    
    
    ) are also anti-periplanar (
    
    
    ).
    • Result: Large coupling constant,

      
       Hz.
      
  • Threo (Syn-Product): In the stable conformer (Br anti to Br), the protons are gauche (

    
    ).
    
    • Result: Small coupling constant,

      
       Hz.
      
Protocol Steps:
  • Sample Prep: Dissolve 10 mg of crude product in 0.6 mL

    
     or DMSO-
    
    
    
    .
  • Acquisition: Acquire standard 1H spectrum (min 16 scans).

  • Analysis: Focus on the methine region (5.0 – 6.0 ppm).

    • Locate the doublet for the

      
       proton.
      
    • Measure the distance between the doublet peaks in Hz.

Method B: Melting Point Analysis (Secondary)

While useful for purity checks, melting points are unreliable for initial identification of the 3-nitro derivative due to potential polymorphism and the lack of widely available literature standards compared to the unsubstituted parent.

  • Trend: The erythro isomer typically has a higher melting point than the threo isomer due to more efficient crystal packing of the centrosymmetric-like conformer.

  • Reference Values (Unsubstituted Parent):

    • Erythro-2,3-dibromo-3-phenylpropanoic acid: 204°C

    • Threo-2,3-dibromo-3-phenylpropanoic acid: 189°C

  • 3-Nitro Expectation: Expect the erythro 3-nitro derivative to melt in the 210–220°C range (estimated), while the threo will be significantly lower (~170–190°C). Note: Decomposition often occurs near the melting point.

Experimental Workflow: Synthesis & Isolation

This protocol is designed to favor the anti product (erythro) but allows for the isolation of the syn impurity if the reaction temperature is uncontrolled.

Reagents:

  • trans-3-Nitrocinnamic acid (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) or Acetic Acid (AcOH)

Safety: Bromine is highly corrosive and volatile. Work in a fume hood.

Step-by-Step Protocol
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Add trans-3-nitrocinnamic acid (500 mg, 2.59 mmol) and DCM (10 mL). Note: The starting material may not fully dissolve initially.

  • Addition: Prepare a solution of

    
     (455 mg, 0.15 mL) in DCM (2 mL). Add this dropwise to the stirring suspension over 10 minutes.
    
    • Critical Control Point: Maintain temperature at 0–5°C (ice bath) to maximize anti-addition stereoselectivity. Higher temperatures (reflux) increase the kinetic energy available for the carbocation pathway (Syn product).

  • Reaction: Stir at room temperature for 30 minutes. The red bromine color should fade to a pale orange/yellow, and the precipitate (product) may form.

  • Quench: If red color persists, add cyclohexene (2-3 drops) to consume excess bromine.

  • Isolation:

    • If Solid Precipitates: Vacuum filter the solid. Wash with cold DCM (

      
       mL). This is usually the pure erythro isomer.
      
    • If Solution: Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/Water (1:1).[3]

  • Characterization: Perform Method A (NMR) immediately on the dried solid.

Data Summary & Decision Logic

Use the following logic gate to determine the outcome of your synthesis.

DecisionTree Sample Isolated Product NMR 1H NMR Analysis (Methine Doublet) Sample->NMR J_High J = 11-12 Hz NMR->J_High J_Low J = 4-5 Hz NMR->J_Low J_Mix Doublets at both 11Hz and 4Hz NMR->J_Mix Conc_E Conclusion: Erythro (Anti-Product) J_High->Conc_E Conc_T Conclusion: Threo (Syn-Product) J_Low->Conc_T Conc_M Conclusion: Mixed Stereochemistry (Check Reaction Temp) J_Mix->Conc_M

Figure 2: Analytical decision tree for stereochemical assignment.

Comparison Table
PropertyErythro (Target)Threo (Impurity)
Crystal Habit Typically needles or prismsTypically plates or amorphous
Solubility (DCM) Lower (Precipitates first)Higher (Remains in mother liquor)
Mechanism Origin Bromonium IonCarbocation / Radical
Key NMR Signal

ppm (

Hz)

ppm (

Hz)

References

  • Mechanism of Electrophilic Addition: Sudlow, K. P., & Woolf, A. A. (1998). Bromination of cinnamic acid derivatives: A stereochemical study. Journal of Chemical Education, 75(9), 1128. Link

  • NMR Coupling Constants: Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15. Link

  • General Cinnamic Acid Data: PubChem. (n.d.). 2,3-Dibromo-3-phenylpropanoic acid.[1][4][5][6][7][8][9][10][11] National Library of Medicine. Link

  • Stereochemical Nomenclature: IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[12] Link

Sources

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